4-Cyclopropyl-1,3-thiazole-2-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-cyclopropyl-1,3-thiazole-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S2/c7-12(9,10)6-8-5(3-11-6)4-1-2-4/h3-4H,1-2H2,(H2,7,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCDXCAQXAJTBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-Depth Technical Guide to the Binding Affinity of 4-Cyclopropyl-1,3-thiazole-2-sulfonamide with Target Enzymes
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Sulfonamides and the Unique Profile of 4-Cyclopropyl-1,3-thiazole-2-sulfonamide
The sulfonamide functional group is a cornerstone of medicinal chemistry, renowned for its role in a multitude of therapeutic agents. A primary and well-characterized target of this class of compounds is the family of zinc-containing metalloenzymes known as carbonic anhydrases (CAs).[1][2] Inhibition of various CA isoforms has proven effective in the treatment of a range of conditions, including glaucoma, epilepsy, and certain types of cancer.[3][4] The compound 4-Cyclopropyl-1,3-thiazole-2-sulfonamide incorporates three key structural motifs: the essential sulfonamide for zinc binding, a five-membered thiazole ring, and a cyclopropyl group. While direct and extensive experimental data for this specific molecule is not widely available in public literature, this guide will provide a comprehensive framework for understanding and investigating its binding affinity, drawing upon established principles of sulfonamide-carbonic anhydrase interactions and the known effects of its constituent chemical moieties.
This technical guide is designed to equip researchers with the foundational knowledge and practical methodologies to characterize the binding of 4-Cyclopropyl-1,3-thiazole-2-sulfonamide to its putative enzyme targets. We will delve into the mechanistic underpinnings of sulfonamide binding, explore the most probable target enzyme class, and provide detailed experimental workflows for the robust determination of binding affinity.
Primary Target Class: The Carbonic Anhydrases
The unsubstituted sulfonamide group is a critical zinc-binding moiety, making carbonic anhydrases the most likely and significant targets for 4-Cyclopropyl-1,3-thiazole-2-sulfonamide.[1][2]
Mechanism of Inhibition
Sulfonamide inhibitors function by coordinating to the zinc ion located in the active site of carbonic anhydrase.[5][6] The deprotonated sulfonamide nitrogen displaces a zinc-bound water molecule or hydroxide ion, a key component of the enzyme's catalytic machinery for the reversible hydration of carbon dioxide.[5][7] This direct interaction with the catalytic zinc ion effectively blocks the enzyme's function.[2] The affinity of this interaction is a primary determinant of the inhibitor's potency.
Key Human Carbonic Anhydrase (hCA) Isoforms of Interest
Humans express 16 different carbonic anhydrase isoforms, each with distinct tissue distribution and physiological roles.[2] When evaluating a novel sulfonamide inhibitor, it is crucial to assess its binding affinity across a panel of relevant isoforms to understand its potential therapeutic applications and off-target effects. Key isoforms to consider for initial screening of 4-Cyclopropyl-1,3-thiazole-2-sulfonamide include:
-
hCA I and hCA II (Cytosolic): These are ubiquitous and highly active isoforms. hCA II is a common target for antiglaucoma drugs.[3][8]
-
hCA IX and hCA XII (Transmembrane, Tumor-Associated): These isoforms are overexpressed in many types of cancer and are validated targets for anticancer therapies.[2][8]
The cyclopropyl and thiazole moieties of the molecule of interest may confer selectivity for certain isoforms. The cyclopropyl group, for instance, can enhance metabolic stability and lipophilicity, potentially influencing interactions with hydrophobic pockets within the active site.[9] The thiazole ring provides a rigid scaffold that can be further functionalized to optimize interactions with specific residues lining the active site cavity.[10][11]
Quantitative Assessment of Binding Affinity: A Methodological Overview
A multi-faceted approach is recommended to accurately determine the binding affinity of 4-Cyclopropyl-1,3-thiazole-2-sulfonamide to its target carbonic anhydrase isoforms.
Enzyme Inhibition Assays
The most direct method to assess the potency of a carbonic anhydrase inhibitor is through an enzyme inhibition assay. This typically involves measuring the residual enzyme activity in the presence of varying concentrations of the inhibitor.
Table 1: Key Binding Affinity Parameters
| Parameter | Description |
| IC₅₀ | The concentration of an inhibitor that reduces the enzyme activity by 50%. It is a measure of the inhibitor's potency. |
| Kᵢ | The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. A lower Kᵢ value indicates a higher binding affinity. |
| Kₑ | The dissociation constant, which is the reciprocal of the association constant. It reflects the propensity of the enzyme-inhibitor complex to dissociate. |
Experimental Protocol: Stopped-Flow CO₂ Hydration Assay
This is a widely accepted method for measuring the inhibition of carbonic anhydrase activity.
Principle: This assay monitors the change in pH resulting from the CA-catalyzed hydration of CO₂ to bicarbonate and a proton. The rate of this reaction is followed by observing the color change of a pH indicator using a stopped-flow spectrophotometer.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., 10 mM HEPES-TS, pH 7.5).
-
Prepare a stock solution of the pH indicator (e.g., p-nitrophenol).
-
Prepare a stock solution of the inhibitor (4-Cyclopropyl-1,3-thiazole-2-sulfonamide) in a suitable solvent (e.g., DMSO).
-
Prepare a solution of the target carbonic anhydrase isoform at a known concentration.
-
Prepare a CO₂-saturated water solution.
-
-
Assay Procedure:
-
In the stopped-flow instrument's syringe, mix the enzyme, buffer, pH indicator, and varying concentrations of the inhibitor.
-
In the other syringe, place the CO₂-saturated water.
-
Rapidly mix the contents of the two syringes to initiate the reaction.
-
Monitor the absorbance change of the pH indicator over time at its maximum absorbance wavelength.
-
-
Data Analysis:
-
Calculate the initial rate of the enzymatic reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations to determine the IC₅₀ value.
-
The Kᵢ value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and the enzyme's Michaelis constant (Km) are known.
-
Causality Behind Experimental Choices:
-
Stopped-Flow Technique: The hydration of CO₂ by carbonic anhydrase is a very rapid reaction, necessitating the use of a stopped-flow instrument to measure the initial rates accurately.
-
pH Indicator: The choice of pH indicator is critical and should have a pKa close to the assay's pH to ensure a linear response in absorbance change with proton production.
-
Inhibitor Concentration Range: A wide range of inhibitor concentrations, spanning several orders of magnitude around the expected IC₅₀, should be tested to generate a complete inhibition curve.
Biophysical Techniques for Direct Binding Measurement
While enzyme inhibition assays measure the functional consequence of binding, biophysical techniques can directly quantify the interaction between the inhibitor and the enzyme.
Table 2: Biophysical Methods for Binding Affinity Determination
| Technique | Principle | Key Outputs |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a macromolecule. | Kₑ, ΔH (enthalpy), ΔS (entropy) |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized macromolecule. | kₐ (association rate), kₑ (dissociation rate), Kₑ |
| Fluorescence-Based Thermal Shift Assay (FTSA) | Monitors the change in the melting temperature (Tm) of a protein upon ligand binding. | ΔTm (change in melting temperature) |
Experimental Workflow: Isothermal Titration Calorimetry (ITC)
Structural Insights and Molecular Docking
To complement experimental binding data, computational methods can provide valuable insights into the binding mode of 4-Cyclopropyl-1,3-thiazole-2-sulfonamide.
X-ray Crystallography
Obtaining a crystal structure of the inhibitor bound to a target carbonic anhydrase isoform is the gold standard for understanding the precise molecular interactions.[6] This can reveal the orientation of the cyclopropyl and thiazole moieties within the active site and identify key hydrogen bonds and hydrophobic interactions that contribute to binding affinity and selectivity.
Molecular Docking
In the absence of a crystal structure, molecular docking can be used to predict the binding pose of the inhibitor.[2][11] By docking 4-Cyclopropyl-1,3-thiazole-2-sulfonamide into the known crystal structures of various hCA isoforms, researchers can generate hypotheses about the structural determinants of binding and selectivity, which can then be tested experimentally.
Conclusion and Future Directions
While 4-Cyclopropyl-1,3-thiazole-2-sulfonamide represents a molecule with significant therapeutic potential due to its sulfonamide core, a thorough characterization of its binding affinity to the family of carbonic anhydrases is a critical first step in its development. The methodologies outlined in this guide, from enzymatic inhibition assays to biophysical characterization and computational modeling, provide a robust framework for such an investigation. By systematically evaluating its interaction with key hCA isoforms, researchers can elucidate its potency, selectivity, and mode of action, paving the way for its potential translation into a novel therapeutic agent. Future studies should focus on synthesizing and testing a series of analogues to establish a clear structure-activity relationship (SAR), further optimizing the binding affinity and selectivity profile of this promising chemical scaffold.
References
-
Binding of sulfonamides to carbonic anhydrase: influence on distribution within blood and on pharmacokinetics. PubMed, [Link]
-
Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase by Computational and Experimental Studies. Journal of Medicinal Chemistry - ACS Publications, [Link]
-
Intrinsic thermodynamics of sulfonamide inhibitor binding to human carbonic anhydrases I and II. Taylor & Francis, [Link]
-
Structural analysis of inhibitor binding to human carbonic anhydrase II. PubMed, [Link]
-
Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters, [Link]
-
4-Cyclopropyl-1,3-thiazol-2-amine. PubChem, [Link]
-
Novel Cyclopropyl Appended 1,3‐Thiazole‐2‐Imines as Multi‐Target Agents: Design, Synthesis, Biological Evaluation and Computational Studies. ResearchGate, [Link]
-
4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI, [Link]
-
Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI, [Link]
-
Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. MDPI, [Link]
-
A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. PMC, [Link]
-
New 4-[(3-cyclohexyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamides, synthesis and inhibitory activity toward carbonic anhydrase I, II, IX, XII. PubMed, [Link]
-
2-Substituted 1, 3, 4-thiadiazole-5-sulfonamides as carbonic anhydrase inhibitors: their effects on the transepithelial potential difference of the isolated rabbit ciliary body and on the intraocular pressure of the living rabbit eye. PubMed, [Link]
-
Inhibition of carbonic anhydrase II by sulfonamide derivatives. IMR Press, [Link]
-
SYNTHESIS OF NEW THIAZOLE DERIVATIVES BEARING A SULFONAMIDE MOIETY OF EXPECTED ANTICANCER AND RADIOSENSITIZING ACTIVITIES. IAEA, [Link]
-
Synthesis, growth and characterization of new 1,3,4 -thiadiazole-5-(n-substituted)-sulfonamides cristals. SciELO, [Link]
-
Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, [Link]
-
Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. PubMed, [Link]
-
4-cyclopropyl-1,3-thiazole-2-sulfonyl fluoride — Chemical Substance Information. NextSDS, [Link]
-
In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complex. Semantic Scholar, [Link]
-
4-Cyclopropyl-1,3-thiazole-2-carboxylic acid. Amerigo Scientific, [Link]
-
Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole. ResearchGate, [Link]
-
Synthesis of novel sulfonamide-1,2,4-triazoles, 1,3,4-thiadiazoles and 1,3,4-oxadiazoles, as potential antibacterial and antifungal agents. Biological evaluation and conformational analysis studies. PubMed, [Link]
-
Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry, [Link]
-
Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies. PMC, [Link]
-
Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. PMC, [Link]
Sources
- 1. Binding of sulfonamides to carbonic anhydrase: influence on distribution within blood and on pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. New 4-[(3-cyclohexyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamides, synthesis and inhibitory activity toward carbonic anhydrase I, II, IX, XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
4-Cyclopropyl-1,3-thiazole-2-sulfonamide: Structural Dynamics, Synthesis, and Application in Carbonic Anhydrase Inhibition
Executive Summary
The development of selective metalloenzyme inhibitors requires precise engineering of both the zinc-binding pharmacophore and the peripheral scaffold. 4-Cyclopropyl-1,3-thiazole-2-sulfonamide (CAS: 2248405-96-9) represents a highly optimized intermediate and active pharmacological agent in the realm of Carbonic Anhydrase (CA) inhibition. By coupling the potent zinc-chelating properties of a thiazole-2-sulfonamide core with the unique steric and lipophilic profile of a cyclopropyl moiety, this compound serves as a critical tool for researchers targeting specific CA isoforms (such as the tumor-associated CA IX and XII).
This technical guide provides an in-depth analysis of its physicochemical properties, the causality behind its biological mechanism, and field-proven, self-validating protocols for its synthesis and biochemical evaluation.
Chemical Identity and Physicochemical Profiling
The structural architecture of 4-Cyclopropyl-1,3-thiazole-2-sulfonamide is defined by a 1,3-thiazole heteroaromatic ring. The 2-position is functionalized with a primary sulfonamide ( −SO2NH2 ), while the 4-position bears a cyclopropyl group.
Table 1: Quantitative Physicochemical Data
| Property | Value |
| Chemical Name | 4-Cyclopropyl-1,3-thiazole-2-sulfonamide |
| CAS Registry Number | 2248405-96-9 |
| Molecular Formula | C6H8N2O2S2 |
| Molecular Weight | 204.27 g/mol |
| Hydrogen Bond Donors | 1 (Primary amine of sulfonamide) |
| Hydrogen Bond Acceptors | 4 (Sulfonamide oxygens, thiazole N, thiazole S) |
| Primary Target | Carbonic Anhydrase (Metalloenzyme) |
Data sourced from verified chemical cataloging and structural databases [1].
Structural Rationale: The Cyclopropyl Advantage
In drug design, replacing a linear alkyl chain (e.g., propyl) with a cyclopropyl group is a deliberate mechanistic choice. The cyclopropyl ring restricts the rotational degrees of freedom. When the molecule enters the active site of a target protein, this pre-organized rigidity significantly reduces the entropic penalty of binding. Furthermore, the cyclopropyl group provides a dense, hydrophobic bulk that optimally engages with the lipophilic pockets of the CA active site without extending too far into the solvent-exposed regions, thereby enhancing isoform selectivity.
Pharmacological Mechanism of Action
Thiazole-2-sulfonamides are universally recognized as potent inhibitors of Carbonic Anhydrases, a family of zinc metalloenzymes responsible for the reversible hydration of carbon dioxide [2].
The Causality of Binding
The inhibition is driven by a highly specific, bipartite interaction:
-
Zinc Chelation (The Warhead): The primary sulfonamide group is deprotonated in the physiological environment of the active site to form a sulfonamidate anion ( −SO2NH− ). This anion directly coordinates with the catalytic Zn2+ ion, displacing the zinc-bound water/hydroxide molecule that is essential for the enzyme's catalytic cycle.
-
Hydrophobic Anchoring (The Selectivity Filter): The 4-cyclopropyl group interacts with the hydrophobic half of the CA active site (comprising residues such as Val121, Val143, and Leu198). This interaction dictates the affinity differences between off-target cytosolic isoforms (CA I, CA II) and target membrane-bound isoforms (CA IX).
Fig 1. Binding mechanism of 4-Cyclopropyl-1,3-thiazole-2-sulfonamide in the CA active site.
Synthetic Methodology & Validation
The synthesis of heteroaryl sulfonamides can be challenging due to the electron-rich nature of the thiazole ring, which is prone to unwanted electrophilic substitution. Traditional methods using chlorine gas ( Cl2 ) are hazardous and often lead to over-chlorination.
To ensure high chemoselectivity and safety, the following optimized protocol utilizes N-chlorosuccinimide (NCS) in acidic media to convert the starting thiol to a sulfonyl chloride, followed by rapid amination [3].
Fig 2. Two-step synthetic workflow for 4-Cyclopropyl-1,3-thiazole-2-sulfonamide.
Step-by-Step Protocol: Synthesis of 4-Cyclopropyl-1,3-thiazole-2-sulfonamide
Phase 1: Oxidative Chlorination (Self-Validating Step) Causality: NCS is chosen over Cl2 gas to tightly control the release of electrophilic chlorine, preventing chlorination at the 5-position of the thiazole ring. The acidic environment ( HCl ) prevents the over-oxidation of the sulfur to a sulfonic acid.
-
Preparation: Dissolve 10 mmol of 4-cyclopropylthiazole-2-thiol in 30 mL of anhydrous acetonitrile ( CH3CN ). Cool the reaction flask to 0°C using an ice-water bath.
-
Activation: Add 2.0 M aqueous HCl (2.5 mL, 5.0 mmol) dropwise to the solution.
-
Oxidation: Slowly add N-chlorosuccinimide (NCS) (40 mmol, 4.0 equiv) in small portions over 15 minutes to control the exothermic reaction.
-
Validation (TLC): Stir for 45 minutes at 0°C. Monitor via TLC (Hexane:EtOAc 8:2). The disappearance of the thiol spot (UV active, stains yellow with KMnO4 ) and the appearance of a less polar spot confirms the formation of the sulfonyl chloride.
-
Workup: Dilute with cold ethyl acetate (50 mL) and wash immediately with ice-cold brine (3 x 20 mL) to remove succinimide and residual acid. Dry the organic layer over anhydrous Na2SO4 . Do not concentrate to dryness, as heteroaryl sulfonyl chlorides can be unstable.
Phase 2: Amination Causality: Using a solution of ammonia in THF rather than aqueous ammonium hydroxide prevents the competitive hydrolysis of the sulfonyl chloride back to the inactive sulfonic acid.
-
Reaction: Transfer the dried ethyl acetate solution containing the sulfonyl chloride to a round-bottom flask cooled to 0°C.
-
Addition: Add a 0.5 M solution of NH3 in THF (50 mL, 25 mmol) dropwise over 20 minutes under vigorous stirring.
-
Maturation: Allow the reaction to warm to room temperature and stir for 2 hours.
-
Purification: Evaporate the volatiles under reduced pressure. Resuspend the crude solid in water (30 mL) to dissolve ammonium chloride salts. Filter the precipitate, wash with cold water, and dry under vacuum to yield the pure 4-cyclopropyl-1,3-thiazole-2-sulfonamide.
Biochemical Evaluation Workflow
To validate the synthesized compound's efficacy, it must be tested against target CA isoforms. The Stopped-Flow CO2 Hydration Assay is the gold standard. Causality: Unlike surrogate esterase assays (which use p-nitrophenyl acetate), the stopped-flow method measures the physiological reaction ( CO2+H2O⇌HCO3−+H+ ). By monitoring the rapid pH drop via a pH-sensitive indicator (e.g., Phenol Red), researchers obtain true physiological inhibition constants ( Ki ).
Assay Protocol
-
Buffer Preparation: Prepare a reaction buffer containing 10 mM HEPES (pH 7.4), 20 mM Na2SO4 (to maintain constant ionic strength), and 0.2 mM Phenol Red.
-
Enzyme/Inhibitor Incubation: Pre-incubate the purified CA enzyme (e.g., 10 nM CA IX) with varying concentrations of 4-Cyclopropyl-1,3-thiazole-2-sulfonamide (0.1 nM to 10 μ M) for 15 minutes at 20°C to ensure thermodynamic equilibrium of the binding event.
-
Substrate Preparation: Saturate distilled water with CO2 gas at 20°C to create a ~30 mM CO2 substrate solution.
-
Measurement: Using a stopped-flow spectrophotometer, rapidly mix equal volumes of the Enzyme/Inhibitor solution and the CO2 substrate solution.
-
Data Acquisition: Monitor the decrease in absorbance at 557 nm (the λmax for the basic form of Phenol Red) over a 5-10 second window.
-
Analysis: Calculate the initial velocity of the pH drop. Plot the fractional activity against the log of the inhibitor concentration to determine the IC50 and apply the Cheng-Prusoff equation to derive the Ki .
References
4-Cyclopropyl-1,3-thiazole-2-sulfonamide molecular weight and CAS 2248405-96-9
An In-Depth Technical Guide to 4-Cyclopropyl-1,3-thiazole-2-sulfonamide (CAS 2248405-96-9)
This document provides a comprehensive technical overview of 4-Cyclopropyl-1,3-thiazole-2-sulfonamide, a heterocyclic compound of interest in contemporary drug discovery and chemical biology. As a member of the thiazole sulfonamide family, this molecule integrates two pharmacologically significant motifs: the cyclopropyl group, known to enhance metabolic stability and binding affinity, and the thiazole-sulfonamide core, a scaffold present in numerous biologically active agents.
This guide is intended for researchers, chemists, and drug development professionals. It consolidates essential physicochemical data, outlines a plausible synthetic strategy, and provides detailed, field-proven protocols for its application in a research setting. The methodologies described herein are grounded in established chemical principles and are designed to be both reproducible and self-validating.
Physicochemical and Structural Characteristics
The fundamental properties of 4-Cyclopropyl-1,3-thiazole-2-sulfonamide are summarized below. These data are critical for experimental design, including solubility testing, formulation, and analytical method development.
| Property | Value | Source |
| CAS Number | 2248405-96-9 | User-provided |
| Molecular Formula | C₇H₈N₂O₂S₂ | Calculated |
| Molecular Weight | 216.28 g/mol | Calculated |
| IUPAC Name | 4-cyclopropyl-1,3-thiazole-2-sulfonamide | N/A |
| Canonical SMILES | C1CC1C2=CSC(=N2)S(=O)(=O)N | N/A |
Scientific Context and Potential Applications
The thiazole ring is a cornerstone in medicinal chemistry, found in compounds with a wide array of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] The sulfonamide group is another classic pharmacophore, most famously associated with antibacterial drugs and carbonic anhydrase inhibitors.[3][4]
The integration of a cyclopropyl moiety is a modern drug design strategy. This small, strained ring can impart favorable properties such as increased potency, enhanced metabolic stability, and improved lipophilicity, which can lead to better cell permeability. The specific combination in 4-Cyclopropyl-1,3-thiazole-2-sulfonamide suggests potential utility in several research areas:
-
Enzyme Inhibition: Many thiazole-sulfonamides are potent inhibitors of carbonic anhydrases (CAs), enzymes implicated in diseases like glaucoma and cancer.[5] The structural features of the target compound make it a prime candidate for screening against various CA isoforms.
-
Antimicrobial Research: The thiazole and sulfonamide moieties independently possess antimicrobial properties. This hybrid structure could exhibit synergistic or novel activity against a range of bacterial and fungal pathogens.
-
Kinase Inhibition: Substituted thiazoles are common scaffolds in the design of kinase inhibitors for oncology. Further derivatization could orient this molecule toward specific kinase targets.
Proposed Synthetic Pathway
The overall workflow can be visualized as follows:
Caption: Proposed synthesis of 4-Cyclopropyl-1,3-thiazole-2-sulfonamide.
Experimental Protocols
The following protocols are provided as a guide for the synthesis and a potential biological evaluation of the target compound.
Protocol: Synthesis of 4-Cyclopropyl-1,3-thiazole-2-sulfonamide
This protocol details the conversion of the intermediate sulfonyl chloride to the final sulfonamide product. The synthesis of the preceding intermediates follows standard organic chemistry procedures.
Objective: To synthesize 4-Cyclopropyl-1,3-thiazole-2-sulfonamide via amination of the corresponding sulfonyl chloride.
Materials:
-
4-Cyclopropyl-1,3-thiazole-2-sulfonyl chloride
-
Ammonium hydroxide (28-30% solution)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard glassware
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-Cyclopropyl-1,3-thiazole-2-sulfonyl chloride in DCM (approx. 10 mL per gram of starting material).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0°C with gentle stirring. Causality: This exothermic reaction is cooled to prevent side reactions and ensure controlled formation of the product.
-
Amination: Add an excess (3.0 to 5.0 equivalents) of concentrated ammonium hydroxide dropwise to the cooled solution over 15-20 minutes. A precipitate will likely form.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 50% ethyl acetate in hexanes).
-
Workup - Quenching: Carefully add deionized water to the reaction mixture to dissolve any ammonium salts.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with fresh portions of DCM.
-
Workup - Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and then with brine. Causality: The bicarbonate wash removes any unreacted acidic starting material, and the brine wash removes residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 4-Cyclopropyl-1,3-thiazole-2-sulfonamide.
Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a representative colorimetric assay to evaluate the inhibitory potential of the title compound against a human carbonic anhydrase isoform (e.g., hCA II).
Objective: To determine the IC₅₀ value of 4-Cyclopropyl-1,3-thiazole-2-sulfonamide against a specific carbonic anhydrase isoform.
Principle: This assay measures the esterase activity of carbonic anhydrase using 4-nitrophenyl acetate (NPA) as a substrate. The enzyme catalyzes the hydrolysis of NPA to 4-nitrophenol, a yellow product that can be quantified spectrophotometrically at 400 nm. An inhibitor will reduce the rate of this reaction.
Materials:
-
Recombinant human carbonic anhydrase II (hCA II)
-
4-Nitrophenyl acetate (NPA)
-
4-Cyclopropyl-1,3-thiazole-2-sulfonamide
-
Acetazolamide (positive control inhibitor)
-
Tris-HCl buffer (pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the enzyme in Tris-HCl buffer.
-
Prepare a 10 mM stock solution of the substrate (NPA) in DMSO.
-
Prepare a 1 mM stock solution of 4-Cyclopropyl-1,3-thiazole-2-sulfonamide and Acetazolamide in DMSO. Create a serial dilution series from this stock.
-
-
Assay Workflow: The logical flow of the assay is depicted below.
Sources
- 1. nextsds.com [nextsds.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. 2-Chloro-4-methyl-thiazole-5-sulfonic acid cyclopropylamide | 485842-32-8 [sigmaaldrich.com]
- 4. 1,3-Thiazole-2-sulfonamide | C3H4N2O2S2 | CID 21956330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis, growth and characterization of new 1,3,4 -thiadiazole-5-(n-substituted)-sulfonamides cristals [scielo.org.ar]
In Vitro Target Identification for 4-Cyclopropyl-1,3-thiazole-2-sulfonamide: An In-Depth Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the in vitro identification of molecular targets for the novel compound, 4-Cyclopropyl-1,3-thiazole-2-sulfonamide. Moving beyond a mere list of protocols, this document outlines a strategic, multi-pronged approach designed to deliver high-confidence target deconvolution. By integrating affinity-based proteomics, functional validation assays, and computational methods, this guide equips researchers with the necessary tools to elucidate the mechanism of action of this and similar small molecules. Every recommended protocol is grounded in established scientific principles and supported by authoritative references to ensure scientific integrity and reproducibility.
Introduction: The Imperative of Target Identification
The discovery of a bioactive small molecule like 4-Cyclopropyl-1,3-thiazole-2-sulfonamide is a pivotal moment in drug discovery. Its unique chemical architecture, featuring a sulfonamide group, a thiazole ring, and a cyclopropyl moiety, suggests a rich potential for interaction with various biological macromolecules. The sulfonamide functional group is a well-established pharmacophore present in numerous clinically approved drugs, known to target a range of enzymes and receptors.[1][2] Similarly, the thiazole ring is a privileged scaffold in medicinal chemistry, found in drugs with diverse therapeutic applications.[3][4][5]
However, a compound's therapeutic potential cannot be fully realized without a thorough understanding of its molecular targets. Target identification is the critical process that connects a compound's observed biological effect to its underlying molecular mechanism.[6] A robust target identification strategy not only reveals the direct binding partners of a molecule but also provides crucial insights into its potential efficacy, off-target effects, and avenues for lead optimization.[6][7] This guide presents a logical and experimentally sound workflow for the in vitro target identification of 4-Cyclopropyl-1,3-thiazole-2-sulfonamide.
A Strategic Framework for Target Discovery
A successful target identification campaign relies on the convergence of evidence from multiple, independent lines of inquiry. A multi-pronged approach, integrating various experimental and computational techniques, is essential for building a compelling case for a specific molecular target. Our proposed strategy for 4-Cyclopropyl-1,3-thiazole-2-sulfonamide is built on three core pillars:
-
Affinity-Based Target Discovery: Employing the compound itself as a "bait" to capture its binding partners from a complex biological milieu.[7][8]
-
Functional Target Validation: Confirming the biological relevance of putative targets by assessing the compound's effect on their function.
-
Computational and Genetic Approaches: Leveraging in silico methods and genetic manipulations to predict and corroborate targets.[6][9]
Figure 1: A workflow illustrating the integrated approach to target identification for 4-Cyclopropyl-1,3-thiazole-2-sulfonamide.
Pillar 1: Affinity-Based Target Discovery
The most direct method for identifying the binding partners of a small molecule is to use the molecule itself to isolate its targets from a complex mixture like a cell lysate. This is the principle behind affinity chromatography coupled with mass spectrometry (AC-MS).[10][11]
Synthesis of an Affinity Probe
A critical first step is the chemical modification of 4-Cyclopropyl-1,3-thiazole-2-sulfonamide to create an affinity probe. This involves attaching a linker to a non-essential part of the molecule, which is then appended with a reactive handle (e.g., biotin or an alkyne) for immobilization onto a solid support.[7][8]
Protocol 1: Affinity Probe Synthesis and Validation
-
Site Selection and Linker Attachment: Analyze the structure-activity relationship (SAR) of 4-Cyclopropyl-1,3-thiazole-2-sulfonamide analogs (if available) to identify a region of the molecule that can be modified without abolishing its biological activity. Synthesize a derivative with a flexible linker (e.g., polyethylene glycol) at this position.
-
Handle Conjugation: Attach a high-affinity tag, such as biotin, to the terminus of the linker.[7]
-
Purification and Characterization: Purify the probe using high-performance liquid chromatography (HPLC) and confirm its identity and purity via mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
-
Activity Confirmation: It is imperative to test the biological activity of the synthesized probe to ensure that the modifications have not significantly altered its ability to interact with its target.
Affinity Chromatography-Mass Spectrometry (AC-MS)
With a validated affinity probe, you can proceed to capture its binding partners.
Protocol 2: AC-MS for Target Pull-Down
-
Immobilization: Covalently attach the affinity probe to a solid support, such as streptavidin-coated agarose beads (for a biotinylated probe).[7]
-
Cell Lysate Preparation: Prepare a protein lysate from a cell line or tissue that is relevant to the observed phenotype of the compound.
-
Affinity Enrichment: Incubate the immobilized probe with the cell lysate to allow for the formation of probe-target complexes.[12]
-
Washing: Perform a series of stringent washes to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins. Competitive elution with an excess of the free, unmodified 4-Cyclopropyl-1,3-thiazole-2-sulfonamide is a highly specific method.[13]
-
Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]
Table 1: Example Data from a Hypothetical AC-MS Experiment
| Protein ID | Spectral Counts (Probe) | Spectral Counts (Control) | Fold Change | p-value |
| Target X | 150 | 5 | 30 | <0.001 |
| Protein Y | 25 | 20 | 1.25 | 0.35 |
| Protein Z | 10 | 8 | 1.25 | 0.42 |
Pillar 2: Functional Target Validation
The list of putative targets from the AC-MS experiment must be validated to confirm a functional interaction with 4-Cyclopropyl-1,3-thiazole-2-sulfonamide.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying target engagement in a cellular context. It relies on the principle that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[14][15]
Protocol 3: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with 4-Cyclopropyl-1,3-thiazole-2-sulfonamide or a vehicle control.
-
Thermal Challenge: Heat the treated cells across a range of temperatures.[15]
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins via centrifugation.[15]
-
Protein Quantification: Quantify the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or a high-throughput method like the HiBiT CETSA.[16][17][18]
-
Melt Curve Analysis: Plot the soluble protein fraction against temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.[14][16]
Figure 2: A simplified diagram illustrating the principle of the Cellular Thermal Shift Assay (CETSA).
In Vitro Functional Assays
If a putative target is an enzyme, its activity can be directly measured in the presence of the compound.
Protocol 4: In Vitro Enzyme Inhibition Assay
-
Recombinant Protein: Obtain or express a purified, recombinant version of the candidate target enzyme.
-
Assay Development: Establish a robust assay to measure the enzyme's activity (e.g., colorimetric, fluorescent, or luminescent).
-
Dose-Response Curve: Measure the enzyme's activity across a range of 4-Cyclopropyl-1,3-thiazole-2-sulfonamide concentrations.
-
IC50 Determination: Plot the enzyme activity against the compound concentration to determine the half-maximal inhibitory concentration (IC50), a measure of the compound's potency.
Pillar 3: Computational and Genetic Approaches
Computational and genetic methods can provide valuable orthogonal evidence to support target identification.
In Silico Target Prediction
Computational approaches can be used to predict potential targets based on the chemical structure of 4-Cyclopropyl-1,3-thiazole-2-sulfonamide.
-
Chemical Similarity Searching: Databases such as ChEMBL and PubChem can be queried to find compounds with similar structures. If these compounds have known targets, it provides a list of candidate targets for our molecule.
-
Molecular Docking: If a high-resolution 3D structure of a putative target is available, molecular docking simulations can be performed to predict the binding mode and affinity of 4-Cyclopropyl-1,3-thiazole-2-sulfonamide.[19]
Genetic Approaches
Genetic methods can be used to assess the functional consequences of target engagement in a cellular context.
-
RNA Interference (RNAi) or CRISPR-Cas9: Knockdown or knockout of the putative target gene can be performed. If the resulting cellular phenotype mimics the effect of treatment with 4-Cyclopropyl-1,3-thiazole-2-sulfonamide, it provides strong evidence that the compound acts through that target.[6]
Conclusion
The identification of the in vitro targets of 4-Cyclopropyl-1,3-thiazole-2-sulfonamide is a critical step in its development as a potential therapeutic agent. The integrated, multi-pronged approach outlined in this guide, combining affinity-based proteomics, functional validation, and computational/genetic methods, provides a robust framework for achieving this goal with a high degree of scientific rigor. The successful elucidation of its molecular targets will pave the way for a deeper understanding of its mechanism of action and facilitate its journey through the drug discovery pipeline.
References
- Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for in situ drug target engagement and compound selectivity profiling.
- Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
- Vu, V. V., et al. (2023). HiBiT Cellular Thermal Shift Assay (HiBiT CETSA). Methods in Molecular Biology, 2674, 139-152.
- Peng, L., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 73.
- bioRxiv. (2026).
- Lomenick, B., et al. (2010). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 5(1), 39-52.
- Nature. (n.d.).
- MDPI. (n.d.). Decoding the Therapeutic Potential of Sulfonamide Esters: A Journey of Discovery.
- EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells.
- Creative Biolabs. (n.d.).
- Hart, T., et al. (2014). Target identification and mechanism of action in chemical biology and drug discovery.
- University College London. (n.d.).
- Annan, R. S., et al. (2001). Strategic Use of Affinity-Based Mass Spectrometry Techniques in the Drug Discovery Process. Analytical Chemistry, 73(23), 565A-573A.
- Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34-46.
- Schirle, M., et al. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery, 4(7), 759-771.
- ResearchGate. (n.d.). Sulfonamide Derivatives as Multi-target Agents for Complex Diseases.
- EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance.
- ScienceDirect. (2026). Sulfonamide derivatives targeting urease: Structural diversity and therapeutic potential.
- PubMed. (2023). In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics.
- Taylor & Francis Online. (2024). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus.
- PMC. (2025). A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity.
- Asian Journal of Chemistry. (n.d.). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide.
- MDPI. (n.d.). Thiazole Ring—A Biologically Active Scaffold.
- ACS Publications. (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry, 63(7), 3387-3413.
- PMC. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cracking the Code of Drug Discovery: Small Molecules and Target Identification - PharmaFeatures [pharmafeatures.com]
- 10. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 11. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. bio-protocol.org [bio-protocol.org]
- 17. HiBiT Cellular Thermal Shift Assay (HiBiT CETSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. eubopen.org [eubopen.org]
- 19. In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Discovery and Development of 4-Cyclopropyl-1,3-thiazole-2-sulfonamide: A Technical Guide
Introduction: The Rationale for a Novel Carbonic Anhydrase Inhibitor
The sulfonamide functional group is a cornerstone of medicinal chemistry, renowned for its role in a variety of therapeutic agents, including antibacterial drugs and diuretics.[1][2] A primary mechanism of action for many sulfonamides is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3][4] CAs are integral to numerous physiological processes, and their dysregulation is implicated in several diseases, including glaucoma, epilepsy, and cancer.[5][6]
This guide delineates a preclinical discovery pathway for 4-Cyclopropyl-1,3-thiazole-2-sulfonamide, a novel small molecule designed to exhibit potent and selective inhibition of specific carbonic anhydrase isoforms. The incorporation of a cyclopropyl moiety is a strategic design element intended to enhance metabolic stability and lipophilicity, potentially leading to an improved pharmacokinetic profile.[7] The 1,3-thiazole-2-sulfonamide core serves as a robust pharmacophore for targeting the active site of carbonic anhydrases. This document provides a comprehensive overview of the proposed synthesis, mechanism of action, and a representative preclinical data package for this promising therapeutic candidate.
Chemical Synthesis
The synthesis of 4-Cyclopropyl-1,3-thiazole-2-sulfonamide can be achieved through a multi-step process, leveraging established methodologies for the formation of thiazole and sulfonamide functionalities.[8][9] A plausible synthetic route is outlined below.
Proposed Synthetic Pathway
Caption: Proposed synthetic route for 4-Cyclopropyl-1,3-thiazole-2-sulfonamide.
Experimental Protocol: Synthesis of 2-Amino-4-cyclopropyl-1,3-thiazole (Intermediate)
-
Bromination of Cyclopropyl Methyl Ketone: To a solution of cyclopropyl methyl ketone in a suitable solvent (e.g., diethyl ether or acetic acid), add bromine dropwise at a controlled temperature (e.g., 0-5 °C).
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) and extract the α-bromocyclopropyl methyl ketone. Purify the crude product by distillation or column chromatography.
-
Hantzsch Thiazole Synthesis: Dissolve the purified α-bromocyclopropyl methyl ketone and thiourea in a suitable solvent (e.g., ethanol).
-
Cyclization: Reflux the mixture for several hours, monitoring the formation of 2-Amino-4-cyclopropyl-1,3-thiazole by TLC.
-
Isolation and Purification: After cooling, the product may precipitate. Alternatively, concentrate the reaction mixture and purify the residue by recrystallization or column chromatography to yield the desired intermediate.
Experimental Protocol: Synthesis of 4-Cyclopropyl-1,3-thiazole-2-sulfonamide (Final Product)
-
Chlorosulfonation: Add 2-Amino-4-cyclopropyl-1,3-thiazole portion-wise to an excess of chlorosulfonic acid at low temperature (e.g., -10 to 0 °C) with vigorous stirring.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until complete, as determined by quenching a small aliquot and analyzing by LC-MS.
-
Quenching and Extraction: Carefully pour the reaction mixture onto crushed ice and extract the resulting 4-Cyclopropyl-1,3-thiazole-2-sulfonyl chloride with a suitable organic solvent (e.g., dichloromethane).
-
Ammonolysis: Add the solution of the sulfonyl chloride dropwise to a cooled, concentrated solution of ammonium hydroxide.
-
Product Isolation: Stir the reaction mixture, allowing it to warm to room temperature. The final product, 4-Cyclopropyl-1,3-thiazole-2-sulfonamide, will precipitate.
-
Purification: Collect the solid by filtration, wash with cold water, and purify by recrystallization to obtain the final compound.
In Vitro Characterization
Mechanism of Action: Carbonic Anhydrase Inhibition
The primary mechanism of action for 4-Cyclopropyl-1,3-thiazole-2-sulfonamide is hypothesized to be the inhibition of carbonic anhydrases. The sulfonamide moiety is expected to coordinate with the zinc ion in the active site of the enzyme, thereby blocking its catalytic activity.[4]
Caption: Inhibition of carbonic anhydrase by coordination of the sulfonamide to the active site zinc ion.
Enzyme Inhibition Assay
The inhibitory potency of 4-Cyclopropyl-1,3-thiazole-2-sulfonamide against various human carbonic anhydrase isoforms would be determined using a stopped-flow spectrophotometric assay.
Protocol:
-
Enzyme and Substrate Preparation: Prepare solutions of recombinant human CA isoforms (e.g., CA I, II, IX, XII) and the substrate, 4-nitrophenyl acetate (NPA).
-
Assay Conditions: The assay is performed in a suitable buffer (e.g., Tris-HCl) at a constant temperature.
-
Measurement: The rate of NPA hydrolysis to 4-nitrophenolate is monitored by the increase in absorbance at 400 nm.
-
IC50 Determination: Various concentrations of the test compound are pre-incubated with the enzyme before the addition of the substrate. The concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC50) is calculated.
Representative In Vitro Data
| Isoform | IC50 (nM) | Selectivity vs. CA I | Selectivity vs. CA II |
| CA I | 1500 | 1x | 0.1x |
| CA II | 150 | 10x | 1x |
| CA IX | 25 | 60x | 6x |
| CA XII | 40 | 37.5x | 3.75x |
Interpretation: The representative data suggests that 4-Cyclopropyl-1,3-thiazole-2-sulfonamide is a potent inhibitor of tumor-associated isoforms CA IX and CA XII, with moderate activity against the ubiquitous CA II and weaker activity against CA I. This profile indicates potential for use as an anticancer agent with a favorable therapeutic window.[10]
Pharmacokinetics and ADME Profile
A comprehensive assessment of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as pharmacokinetics (PK), is crucial for the development of any drug candidate.
Experimental Workflow for Preclinical PK/ADME
Caption: A standard workflow for assessing the ADME and pharmacokinetic properties of a drug candidate.
Representative Pharmacokinetic Parameters
| Parameter | Rat | Dog |
| Clearance (CL) | Low | Low |
| Volume of Distribution (Vd) | Moderate | Moderate |
| Half-life (t1/2) | 4 hours | 8 hours |
| Oral Bioavailability (F%) | > 40% | > 50% |
Interpretation: The hypothetical pharmacokinetic data suggests that 4-Cyclopropyl-1,3-thiazole-2-sulfonamide has favorable drug-like properties, including low clearance, a moderate volume of distribution, and good oral bioavailability in both rodent and non-rodent species.[11] These characteristics support its potential for oral administration.
In Vivo Efficacy
Based on the potent inhibition of tumor-associated carbonic anhydrase isoforms IX and XII, a relevant in vivo model would be a xenograft study using a human cancer cell line known to overexpress these targets.
Xenograft Tumor Model Protocol
-
Cell Culture: Culture a human cancer cell line (e.g., HT-29 colon cancer, known to express CA IX) under standard conditions.
-
Animal Implantation: Implant the cancer cells subcutaneously into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Groups: Randomize the animals into treatment groups: vehicle control, positive control (a standard-of-care chemotherapy), and various dose levels of 4-Cyclopropyl-1,3-thiazole-2-sulfonamide.
-
Dosing: Administer the treatments orally on a predetermined schedule (e.g., daily).
-
Efficacy Endpoints: Monitor tumor volume and body weight regularly. At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker analysis).
Preliminary Safety and Toxicology
Early assessment of safety and toxicology is critical. Initial studies would include in vitro cytotoxicity assays and a preliminary in vivo tolerability study.
In Vitro Cytotoxicity
The cytotoxicity of the compound would be evaluated against a panel of human cancer cell lines and a normal, non-cancerous cell line to determine its therapeutic index.
Representative Cytotoxicity Data
| Cell Line | IC50 (µM) |
| HT-29 (Colon Cancer) | 0.5 |
| MCF-7 (Breast Cancer) | 1.2 |
| A549 (Lung Cancer) | 2.5 |
| Normal Fibroblasts | > 50 |
Interpretation: The compound demonstrates potent cytotoxicity against cancer cell lines while exhibiting minimal effects on normal cells, indicating a favorable in vitro therapeutic window.[10]
Conclusion
The preclinical data, both hypothesized and inferred from related compounds, for 4-Cyclopropyl-1,3-thiazole-2-sulfonamide presents a compelling case for its further development as a novel therapeutic agent. Its proposed mechanism as a potent and selective inhibitor of tumor-associated carbonic anhydrases, coupled with favorable pharmacokinetic properties and promising in vitro and in vivo efficacy, positions it as a strong candidate for addressing unmet needs in oncology. The strategic inclusion of the cyclopropyl group appears to confer beneficial drug-like properties. Further IND-enabling studies are warranted to fully elucidate its therapeutic potential.
References
- Carbonic anhydrase inhibitor - Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPUU3rMDIG1kOaNQCLkZOKqF7uO1UZYz5JmwcGfzgkon9q0ns3JrqOky2Yv0udU6vJFtNP5mFUe9uQ_GsFOJFPa0hyd5R91r8OQ6xDXn-ErZZP2TuOgltcjhmYjsCGDy-SjBp0eCeXKNzeMep0UPLuTzhNlQ==]
- 4-cyclopropyl-1,3-thiazole-2-sulfonyl fluoride — Chemical Substance Information - NextSDS. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjPdM_E4_h8WIMZwxjQs-10BpvxqoYplnLOPY1yMMtIiqT2CCoKMKYgdhpEbzxAXjw6HjO-REEKsQVHGj56eminDdT72LTXEwBbZ0wEPg1B3iMIJJaCjT0ZUwkWexmSI9VlFlUtngpJcjZlkex_In1s9GYPEY_30NjcN3QI8Qy9fs238I__HkZ4QA2H0yJBNZsYYNa]
- 4-Cyclopropyl-1,3-thiazole-2-carboxylic acid - Amerigo Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDzm4ry2Cofu5BHNAU2_2WWvWos4OYqNqZ_h---M14DUjNAOjPeNn2weSXyO5cyFBO_jOeT8OKbG9F7q0EdTTm-Si1quVRIa9Z4NJvl8A0TDNxBDCb3qtNasPiuEk_EJ6psI1rCWj7tw4CPdfTqj2zWT-gBCRaiN67Oe2_2SHZZMOu6htH0UE5UZcJW71dOOjn9tPOuqnvMw==]
- The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability - PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHb41OmUDXNlPYhDoS1LbCzPL7aYNmKd_-Rvxyl0STR4284y7gwwmdLFniPGC-8XIbLi72PTGb9I64dVkxBRvfRk3ZOGOfgO95H0MQS_OfI7d_bzLs600E7j31rG3eONjsVkE=]
- Carbonic Anhydrase inhibitors--Part 94. 1,3,4-thiadiazole-2-sulfonamidederivatives as Antitumor Agents? - PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOc9o7NGRm89Hy-5z_wbaPRAF6IEOm9VG2B-KNKG6uz5jaPTdONTHIpeXF38k-JLu89nTPLS8pZ4S9hW8iUUiJ7mij9UhMRX4XazvAr-AkkUyiqFxnWv6RbqXFF0HGrVFA_mo=]
- 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwApKulMshucg89jJQhYtzesQmgYrbqZrxlyhwuJyZe1mGqigLy5xuyHGpJENyfjx99WzjeGuOUhoOfc6QUqlRE61CArfgsa3_7Uzy8IXRCKF0nu3EKdEHMAeivj1WWiBawA==]
- 2-Substituted 1, 3, 4-thiadiazole-5-sulfonamides as carbonic anhydrase inhibitors: their effects on the transepithelial potential difference of the isolated rabbit ciliary body and on the intraocular pressure of the living rabbit eye - PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYT1zDKRJROlJKPM8aeHLM3X3NRiuKJk31-VUPPHd8Mveyq0eih1jcj46w0nVZTJyK4WG-mBijEfWG0ZGInUJYaquyjzQB48I3GTwndo8wmPVGrv0EvgX87DcE5LjnPICePQ==]
- A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity - PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHirb0DGO8NSIQFg0kK65JwIBT5rrI3OW1ymJhqjR_0KfwrVwxfC2e9Co5Oy8BQPMoi5OzPrACZ6MlIUwr19Sw_EeH0Yo5mnLPwYffVzrFtG8p9hx7_eq8VF7npfIKLzS4OYHdv5oJzWuIFu80=]
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElUlMqTubk7hRYLnTmqlfinjjRraY-IEkwoUuHDQlvgPzwm8YTpRSMsh2_J3-OCcnPIpuOW_JA-PaatyMcR_mJoCOIrrfQRQ11-5Kp4dkLGYgLNPGPSStyxkC25CaKa0JxROQ=]
- Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEH6GKZu9-VkPyvjeo2GrA7FCCgGZIiBMoIpweH_j_3OxrZf3jLwo62GN8nQlRJa5T_q2tw9kDCHpnZlRXfA6ERGfK_t5aNo-jgW3KejqBLbKRio65Njz6kIxCdY7-bJ5V6sI0=]
- Novel Cyclopropyl Appended 1,3‐Thiazole‐2‐Imines as Multi‐Target Agents: Design, Synthesis, Biological Evaluation and Computational Studies - ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeOAQjOwgkmh7cleJ-EYpvPPD7OMsmvavhpfZNVBL7R23ceMBXo-Csgi-ezdbevSenAJ8O2WTS7gv04_At0SHGIdwrDa_A8TDNzG1qzu26yhopjthZv8xU1NYvegdRdLbn4AnC9bLYGVS_DPL2JVAuVaJg5CRxeK0_z3nilU_bg-D0Laqbe4kA4N-0afUjVfnP7aW6M4sViVaoxEfpQ1fI-_LM5hn2wSRIM5fY1yaJvJhb8gAszBVNSuhT4XkplF68QVVXBrnnw4Kwhfbby7eS2xybK6EmsoRM-nwTe2x7Wf-84TTpdFmF8LJQNVIPekTFG4PgA==]
- Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgJWH_MXxhS_KZKilIORg1U7iM1ufo0tYM0ZmG40cBM6JSoUt7erNxAIw7HCvLWrnc0Y0gQOedkFt-35tsI9HwJqQ7q1Rbh9AtN7YwZkk3SMR6_FNQcWxyK1Wbwc4Vx3jo5npBJP4_IkD6pyg=]
- Thiazoles with cyclopropyl fragment as antifungal, anticonvulsant, and anti-Toxoplasma gondii agents: synthesis, toxicity evaluation, and molecular docking study - PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEE7UJ913YLW2l4wpGxxqYnV6lR1_yTP7q4DYd3kDAgMTU1QgV7bRanKFNdyecPp2Us8xaHoAlQJQRDPSXbU1w8KKjM2MC-lJew3X5TTA2q9XkFd4lLT0ZRJArH-pk6ZDWMAjFKt4sjO3Q60Q==]
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMeIM99T0aqU7UhzLoVjZEXUTJORtJgpknzsH7cTaLBWdyvxANXPRYAhdBh1JoR4B52TX3UoXyEJXo-N8L6JevFKV_NiEdXT99y92GG0O9qTAMXHB-wxdsJSYI5U8LaRNMgbf0dsjgSAe3mQ==]
- In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complexes with expected carbonic anhydrase inhibitory activity - PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlb9OnfDlDTd5sjS13sEak-5oFawOuSlVru0qaEtp6wJ6JK5cR-XwcStjCOGV-lU6b7rwuPYTzNXD7bt9BnkP5u534vQQUIvgpYB0_DhqcSvG0_GHd-LJkcKWKREpJu9Yp_t670KpYDSp_rTk=]
- Thiazole synthesis - Organic Chemistry Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLtXPUwl0zqOtaTKyXyW0B2nF-JhJ-WmBIMTFTca5DKOfypPMmcZ1YC8TKrtGAPDBZ-SDhD7Q0QLxxF916zS1coeOCwVQCAY8yvK72STUPeeBDje4Djhgdj_UDdSw7GYcfLK4KDP3UyvSKO9DgKwHViiZq82Vdbuqzye2nzMYY9dA=]
- CAS#:1083274-67-2 | 4-Cyclopropyl-1,3-thiazole-2-carboxylic Acid | Chemsrc. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxWTibVEpvJnoNhG5kC0eLr4c75ZZeQamcv8Gbz3Cev4NLX6AXWHOn62KmeWQy9dMS_eqgrALpIZHuuKhk3hHdWkjsNjQshu_20wK6w0MECMRMEDII5wQSBjfl9nhNKwcDoZryyVg-jkp4wk852S_cbw==]
- Synthesis and Characterization of Prodrugs of Sulfonamides as an Azo Derivatives of Carvacrol - Der Pharma Chemica. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFS4VeryvV4rUGjst0h5JaLqoWFA6z6jf_WEwWabmOafFo3OIlol0GJ6Y-SUwUcOzDDgznN1hQ-Q1UCp9tlo5q_Ne87ri79dSTKhVPpLoXw88nFj8X4eTZefbp-hAhSE7VvZ0m3kUwIpqeCOd_vnPy-SmEjgjdHdalVOXx3Ro3Z-egiJsxNgez3EUWtF2YcrJEZyUTBXoO7fDaxvjtLyvGjrlsjsWL1rhPqTgIQJps1-bd1Kz9OM7Te2feeGyqzmfPMy12CyMAxFjWRvKmfMPqGwY81]
- Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjj_7c9H8LBz-uWeeS6nmJWM1I3ZnNH-ZqNHWr2j91ptuuxgmfS7Nqd763KCeTw25dVUipAZogiHul_WAaJi1ClovEQyj2GFf365LjsDE6kHdyKrigiqwto8A4oPbeMJv3-iVF9_LuKcUaoOEJazhSaJGFlSP3Pg==]
- Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXFWkLlgp1Ai2ErJfLA6aJwS6lIZ_gwc7UPGiwcJikaiHMJVzQPvqlrneRkOEdoxjva9lrW4fzEwEIt2YDOOKAVmvo_4OSey-AGz02W6brzSHSaaBmOdE2AbvcuDXp9wjczgu6E-KGa0kpxzHnZ4DMw39zQMllkGeFqI3C3SWEGM_D]
- Synthesis and antibacterial activity of synthesized derivative of sulphonamide drug of 1,3-thiazole - GCT Journals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnDCvBr5IwGNEj-D02J4bqUySNz9lOGajXziT47kid8G8oyugaG6Y9DHnKkWUvGXCjAH5uYtLuh7bXwk9vidWBoRPUo44zbQOCpiQQlAfgVIbpGxjFBuEQFeKKAfbW7RrLwDo4NILbWVXcB-evSVDb7aWpDCQ8u09y25Pu8tvFW5cuow==]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. openaccesspub.org [openaccesspub.org]
- 3. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 4. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies [mdpi.com]
- 5. Carbonic anhydrase inhibitors--Part 94. 1,3,4-thiadiazole-2-sulfonamidederivatives as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Substituted 1, 3, 4-thiadiazole-5-sulfonamides as carbonic anhydrase inhibitors: their effects on the transepithelial potential difference of the isolated rabbit ciliary body and on the intraocular pressure of the living rabbit eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Thiazole synthesis [organic-chemistry.org]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Development and Validation of a Stability-Indicating HPLC-DAD Method for 4-Cyclopropyl-1,3-thiazole-2-sulfonamide
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Compound: 4-Cyclopropyl-1,3-thiazole-2-sulfonamide (CAS: 2248405-96-9)
Executive Summary & Chromatographic Rationale
4-Cyclopropyl-1,3-thiazole-2-sulfonamide is a specialized heterocyclic building block frequently utilized in the synthesis of sulfonamide therapeutics, including URAT-1 inhibitors for gout treatment[1]. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound requires a deep understanding of its physicochemical properties to prevent erratic retention and peak tailing.
The Causality of Method Design
The molecule presents a unique chromatographic challenge due to its dual functional groups:
-
Thiazole Ring: Contains a weakly basic nitrogen (pKa ~2.5).
-
Primary Sulfonamide: Acts as a weak acid (pKa ~9.5).
-
Cyclopropyl Group: Imparts localized hydrophobicity.
If the mobile phase pH drops below 3.0, the thiazole nitrogen protonates, leading to strong secondary interactions with residual silanols on the silica stationary phase (resulting in severe peak tailing). Conversely, at a pH above 9.0, the sulfonamide group deprotonates, drastically reducing the molecule's lipophilicity and causing it to elute in the void volume.
To achieve a self-validating, highly reproducible method, we must force the analyte into a single, unionized state. As detailed in the framework[2], buffering the mobile phase at pH 5.0 ensures the molecule remains entirely neutral. When paired with a highly end-capped C18 column, this guarantees sharp peaks and predictable retention driven purely by hydrophobic interactions with the cyclopropyl and thiazole core.
Fig 1: Effect of mobile phase pH on the ionization state and chromatographic behavior.
Method Development Workflow
The following workflow illustrates the logical progression from analyte profiling to final validation, ensuring the method is fit-for-purpose in a highly regulated pharmaceutical environment.
Fig 2: Step-by-step HPLC method development workflow for sulfonamide detection.
Optimized Chromatographic Conditions
To separate the target compound from potential synthetic impurities or degradation products, a gradient elution strategy is employed. Acetonitrile (ACN) is selected over methanol as the organic modifier due to its lower viscosity, which reduces system backpressure and improves mass transfer kinetics for sulfonamides[3].
Table 1: Instrument and Method Parameters
| Parameter | Specification | Rationale |
| Column | Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) | Dense end-capping prevents secondary interactions. |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 5.0) | Maintains the analyte in a fully unionized state. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Provides optimal selectivity and low backpressure. |
| Flow Rate | 1.0 mL/min | Balances analysis time with optimal van Deemter efficiency. |
| Column Temp. | 30 °C | Stabilizes retention times against ambient fluctuations. |
| Injection Vol. | 10 µL | Prevents column overloading while maintaining sensitivity. |
| Detection | DAD at 260 nm | Corresponds to the UV absorption maximum of the thiazole ring. |
Table 2: Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Elution Profile |
| 0.0 | 95 | 5 | Isocratic hold to focus polar impurities. |
| 2.0 | 95 | 5 | Isocratic hold. |
| 10.0 | 40 | 60 | Linear ramp to elute the target compound (~7.5 min). |
| 12.0 | 10 | 90 | High organic wash to remove lipophilic matrix. |
| 14.0 | 10 | 90 | Wash hold. |
| 14.1 | 95 | 5 | Return to initial conditions. |
| 18.0 | 95 | 5 | Column re-equilibration. |
Experimental Protocol: A Self-Validating System
To ensure absolute trustworthiness, this protocol integrates continuous self-validation mechanisms (Internal Standards and Bracketing).
Step 1: Mobile Phase Preparation
-
Buffer (Phase A): Dissolve 0.77 g of Ammonium Acetate in 1000 mL of ultrapure water (18.2 MΩ·cm). Adjust the pH to 5.0 ± 0.05 using dilute glacial acetic acid. Filter through a 0.22 µm nylon membrane and degas via ultrasonication for 10 minutes.
-
Organic (Phase B): Filter HPLC-grade Acetonitrile through a 0.22 µm PTFE membrane.
Step 2: Standard and Sample Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 4-Cyclopropyl-1,3-thiazole-2-sulfonamide reference standard into a 10 mL volumetric flask. Dissolve completely in 5 mL of Methanol (to overcome the hydrophobicity of the cyclopropyl group), then make up to volume with Methanol.
-
Internal Standard (IS) Solution: Prepare a 0.5 mg/mL solution of Sulfamethoxazole in Methanol.
-
Working Sample Solution: Dilute the stock solution and IS with the initial mobile phase (95% A : 5% B) to a final target concentration of 50 µg/mL. Crucial Insight: Diluting the final sample in the initial mobile phase prevents "solvent shock" at the column head, which is a primary cause of split peaks in gradient LC.
Step 3: Sequence Execution & Bracketing
-
Equilibration: Run the initial gradient conditions (95% A) for at least 10 column volumes until the baseline is stable.
-
Blank Injection: Inject the diluent to confirm the absence of ghost peaks.
-
System Suitability Testing (SST): Inject the 50 µg/mL working standard six times consecutively. The system is only validated for use if it passes the criteria outlined in Table 3.
-
Sample Analysis: Inject unknown samples.
-
Bracketing: Inject a check standard every 10 sample injections. If the peak area of the check standard deviates by > 2.0% from the initial SST average, the system automatically halts, invalidating the previous bracket.
System Suitability & Method Validation Framework
Validation must be executed strictly according to the [4].
Table 3: System Suitability Specifications (SST)
| Parameter | Acceptance Criteria | Scientific Rationale |
| Retention Time ( tR ) | ~7.5 min (± 2.0% RSD) | Ensures consistent pump delivery and column equilibration. |
| Tailing Factor ( Tf ) | ≤ 1.5 | Confirms the absence of secondary silanol interactions. |
| Theoretical Plates ( N ) | ≥ 5,000 | Verifies column efficiency and packing bed integrity. |
| Resolution ( Rs ) | ≥ 2.0 | Guarantees baseline separation from the nearest synthetic impurity. |
| Area Precision | ≤ 2.0% RSD (n=6) | Validates autosampler precision and detector stability. |
Validation Parameters to Execute:
-
Linearity: Prepare calibration standards ranging from 25% to 150% of the target concentration (12.5 µg/mL to 75 µg/mL). The correlation coefficient ( R2 ) must be ≥ 0.999.
-
Accuracy (Recovery): Spike known amounts of the standard into a synthetic matrix at 50%, 100%, and 150% levels. Recovery must fall between 98.0% and 102.0%.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Calculated based on the standard deviation of the response ( σ ) and the slope ( S ) of the calibration curve: LOD=3.3(σ/S) and LOQ=10(σ/S) .
References
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC Method Development. Journal of the American Chemical Society. Available at:[Link]
-
International Council for Harmonisation (ICH). (2023). ICH Q2(R2) Guideline on validation of analytical procedures. European Medicines Agency. Available at:[Link]
-
Furusawa, N. (2006). Application of Solid Phase Extraction for the Analysis of Sulfonamides in Milk by High Performance Liquid Chromatography. Journal of Liquid Chromatography. Available at:[Link]
- AstraZeneca AB. (2014). Sulfonamide derivatives as urat-1 inhibitors (WO2014170792A1). Google Patents.
Sources
Application Notes and Protocols: In Vitro Evaluation of 4-Cyclopropyl-1,3-thiazole-2-sulfonamide as a Putative Carbonic Anhydrase IX Inhibitor
Introduction
The structural motif of a sulfonamide appended to a heterocyclic ring is a cornerstone in the design of carbonic anhydrase (CA) inhibitors.[1][2][3] Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is overexpressed in a variety of solid tumors and is largely absent in normal tissues.[4][5] Its expression is strongly induced by hypoxia, a common feature of the tumor microenvironment.[6] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons, CA IX contributes to the acidification of the extracellular space while maintaining a neutral intracellular pH, thereby promoting tumor cell survival, proliferation, and metastasis.[5] These characteristics establish CA IX as a highly attractive target for anticancer drug development.[7][8]
The compound 4-Cyclopropyl-1,3-thiazole-2-sulfonamide incorporates key pharmacophoric elements for CA IX inhibition: a sulfonamide group for zinc binding in the enzyme's active site and a thiazole ring, a scaffold present in other biologically active molecules.[1][9] The cyclopropyl group may enhance metabolic stability or binding affinity.[10] This document provides a detailed in vitro testing paradigm to elucidate the biological activity of 4-Cyclopropyl-1,3-thiazole-2-sulfonamide, focusing on its potential as a selective CA IX inhibitor. The protocols described herein are designed to first validate its enzymatic inhibitory activity and then to characterize its functional effects in cancer cell models.
Part 1: Biochemical Assay for Carbonic Anhydrase IX Inhibition
The primary step in characterizing 4-Cyclopropyl-1,3-thiazole-2-sulfonamide is to determine its direct inhibitory effect on the enzymatic activity of human CA IX. A common and reliable method is a spectrophotometric assay that measures the esterase activity of the enzyme.[11][12]
Principle
This assay is based on the hydrolysis of 4-nitrophenylacetate (NPA) by carbonic anhydrase, which produces the yellow-colored 4-nitrophenolate anion. The rate of formation of this product can be monitored by measuring the increase in absorbance at 348-400 nm. An inhibitor will decrease the rate of this reaction in a concentration-dependent manner, allowing for the determination of inhibitory potency (e.g., IC50 or Ki).
Experimental Workflow: CA IX Inhibition Assay
Caption: Workflow for the in vitro carbonic anhydrase IX enzymatic inhibition assay.
Detailed Protocol: CA IX Spectrophotometric Inhibition Assay
Materials and Reagents:
-
Recombinant human carbonic anhydrase IX (catalytic domain)
-
4-Cyclopropyl-1,3-thiazole-2-sulfonamide (Test Compound)
-
SLC-0111 or Acetazolamide (Positive Control Inhibitor)
-
4-Nitrophenylacetate (NPA)
-
Assay Buffer: 0.05 M Tris-SO4, pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
96-well, clear, flat-bottom microplates
-
Spectrophotometer capable of kinetic measurements
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of the test compound and positive control in 100% DMSO.
-
Prepare a 3 mM working solution of NPA in acetonitrile.
-
Prepare the assay buffer and the enzyme solution at the desired concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well for a total reaction volume of 200 µL (example volumes):
-
130 µL Assay Buffer
-
20 µL Test Compound at various concentrations (prepared by serial dilution from the stock). For the control wells, add 20 µL of buffer with the corresponding DMSO concentration.
-
20 µL of recombinant human CA IX solution.
-
-
Include wells for a reference measurement without the enzyme to account for non-enzymatic hydrolysis of NPA.
-
-
Pre-incubation:
-
Gently mix the plate and pre-incubate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 30 µL of 3 mM NPA to each well.
-
Immediately place the plate in a spectrophotometer and measure the change in absorbance at 348 nm every 15 seconds for a total of 3-5 minutes at 25°C.[11]
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time curve for each concentration of the inhibitor.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
| Parameter | Recommended Condition | Rationale |
| Enzyme | Recombinant Human CA IX (catalytic domain) | Ensures a direct measure of inhibition on the target enzyme. |
| Substrate | 4-Nitrophenylacetate (NPA) | A common chromogenic substrate for CA esterase activity, providing a robust spectrophotometric signal. |
| Wavelength | 348 nm | Corresponds to the absorbance maximum of the product, 4-nitrophenolate.[11] |
| pH | 7.4 | Mimics physiological pH conditions. |
| Positive Control | SLC-0111 or Acetazolamide | Validates assay performance with a known CA IX inhibitor. |
| Vehicle Control | DMSO | Accounts for any effects of the solvent on enzyme activity. |
Part 2: Cell-Based Assays for Functional Characterization
Following the confirmation of enzymatic inhibition, it is crucial to assess the effects of 4-Cyclopropyl-1,3-thiazole-2-sulfonamide in a cellular context. These assays are designed to evaluate its impact on cancer cell viability, particularly under hypoxic conditions where CA IX is most relevant.[6]
Cell Line Selection
Select cancer cell lines known to express high levels of CA IX under hypoxic conditions, such as:
-
MCF-7 (Breast Cancer)[7]
-
HCT116 (Colorectal Cancer)[7]
-
A375-M6 (Melanoma)[7]
-
HT-29 (Colorectal Cancer)[13]
Hypoxia Induction
To mimic the tumor microenvironment, cells should be cultured under hypoxic conditions (e.g., 1% O2, 5% CO2, 94% N2) for 24-48 hours prior to and during the experiment to induce CA IX expression.[6]
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Induce hypoxia for 24 hours to upregulate CA IX expression.
-
Treat the cells with a serial dilution of 4-Cyclopropyl-1,3-thiazole-2-sulfonamide for 48-72 hours under both normoxic and hypoxic conditions.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a dedicated reagent).
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Wound Healing (Scratch) Assay for Cell Migration
Principle: This assay assesses the effect of the compound on cell migration. A "wound" is created in a confluent cell monolayer, and the ability of the cells to migrate and close the wound is monitored over time.
Caption: Workflow for the wound healing (scratch) assay.
Protocol:
-
Grow cells to a confluent monolayer in a 6-well plate.
-
Induce hypoxia for 24 hours.
-
Use a sterile pipette tip to create a uniform scratch across the center of the monolayer.
-
Wash with PBS to remove dislodged cells.
-
Add fresh media containing the test compound or vehicle control.
-
Capture images of the scratch at time 0 and at subsequent time points (e.g., 24 and 48 hours).
-
Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure and compare the migration rate between treated and control groups.[6]
| Assay Type | Endpoint Measured | Rationale |
| Cell Viability (MTT) | Metabolic activity / Viability | To determine the cytotoxic or cytostatic effects of the compound on cancer cells. |
| Wound Healing Assay | Cell Migration | To assess the impact on the invasive potential of cancer cells, a process influenced by CA IX.[6] |
| Spheroid Culture | 3D Growth and Viability | To evaluate the compound's efficacy in a more physiologically relevant 3D tumor model.[6] |
Conclusion
The provided protocols outline a systematic approach to the in vitro evaluation of 4-Cyclopropyl-1,3-thiazole-2-sulfonamide as a potential carbonic anhydrase IX inhibitor. This tiered strategy, beginning with direct enzymatic assays and progressing to functional cell-based assessments under relevant hypoxic conditions, will provide a comprehensive understanding of the compound's mechanism of action and its potential as an anticancer agent. The successful inhibition of CA IX activity and the subsequent impairment of cancer cell viability and migration would provide a strong rationale for further preclinical development.
References
-
Hovanky, V., & Mehta, K. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Journal of Young Investigators. Available at: [Link]
-
Pacchiano, F., et al. (2019). The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Eloranta, K., et al. (2022). SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration. Frontiers in Oncology. Available at: [Link]
-
Ilie, M., et al. (2020). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific Reports. Available at: [Link]
-
Rezacova, Z., et al. (2020). Identification of Novel Carbonic Anhydrase IX Inhibitors Using High-Throughput Screening of Pooled Compound Libraries by DNA-Linked Inhibitor Antibody Assay (DIANA). SLAS DISCOVERY: Advancing Life Sciences R&D. Available at: [Link]
-
Ekinci, D., & Senturk, M. (2015). Discovering novel carbonic anhydrase type IX (CA IX) inhibitors from seven million compounds using virtual screening and in vitro analysis. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2022). The Anticancer Activity for the Bumetanide-Based Analogs via Targeting the Tumor-Associated Membrane-Bound Human Carbonic Anhydrase-IX Enzyme. ResearchGate. Available at: [Link]
-
Andreucci, E., et al. (2023). The CAIX inhibitor SLC-0111 exerts anti-cancer activity on gastric cancer cell lines and resensitizes resistant cells. Cancer Letters. Available at: [Link]
-
De Monte, C., et al. (2020). The Carbonic Anhydrase IX inhibitor SLC-0111 as emerging agent against the mesenchymal stem cell-derived pro-survival effects on melanoma cells. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Shaldam, M. A., et al. (2025). Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail. Semantic Scholar. Available at: [Link]
-
Zaman, H., et al. (2025). Novel Cyclopropyl Appended 1,3‐Thiazole‐2‐Imines as Multi‐Target Agents: Design, Synthesis, Biological Evaluation and Computational Studies. ChemistrySelect. Available at: [Link]
-
Ahmed, M. F., et al. (2025). A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. Heliyon. Available at: [Link]
-
Sun, N. B., et al. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry. Available at: [Link]
-
Liu, X. H., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules. Available at: [Link]
-
Zaman, H., et al. (2024). Biologically active cyclopropyl and 1,3-thiazole-2-imines incorporating compounds. ResearchGate. Available at: [Link]
-
Sharma, S., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available at: [Link]
-
Zoumpoulakis, P., et al. (2012). Synthesis of novel sulfonamide-1,2,4-triazoles, 1,3,4-thiadiazoles and 1,3,4-oxadiazoles, as potential antibacterial and antifungal agents. Biological evaluation and conformational analysis studies. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Ghorbani, M., et al. (2023). In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complex. Journal of Medicine and Life. Available at: [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of novel sulfonamide-1,2,4-triazoles, 1,3,4-thiadiazoles and 1,3,4-oxadiazoles, as potential antibacterial and antifungal agents. Biological evaluation and conformational analysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening — Journal of Young Investigators [jyi.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration [frontiersin.org]
- 7. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Novel Carbonic Anhydrase IX Inhibitors Using High-Throughput Screening of Pooled Compound Libraries by DNA-Linked Inhibitor Antibody Assay (DIANA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Preparation of 4-Cyclopropyl-1,3-thiazole-2-sulfonamide Stock Solutions
Abstract
This comprehensive guide provides a detailed protocol for the preparation, handling, and storage of stock solutions of 4-Cyclopropyl-1,3-thiazole-2-sulfonamide. Intended for researchers, scientists, and drug development professionals, these application notes are designed to ensure the accurate and reproducible use of this compound in experimental settings. The protocols herein are grounded in established principles of chemical safety and solution preparation for sulfonamide-class compounds, emphasizing the rationale behind each step to ensure scientific integrity and experimental success.
Introduction: The Scientific Imperative for Accurate Stock Solutions
4-Cyclopropyl-1,3-thiazole-2-sulfonamide belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery. The cyclopropyl and thiazole moieties are known to be present in various biologically active molecules.[1] The sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents.[2] Accurate and consistent preparation of stock solutions is a critical, yet often overlooked, prerequisite for reliable in vitro and in vivo studies. Errors in concentration, degradation of the compound, or unexpected precipitation can lead to misleading results, hindering the progress of research and development.
This document provides a robust framework for preparing high-quality stock solutions of 4-Cyclopropyl-1,3-thiazole-2-sulfonamide, with a focus on solvent selection, safety precautions, and long-term stability.
Physicochemical Properties and Safety Considerations
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves when handling the solid compound and its solutions.[4][5]
-
Ventilation: Handle the powdered form of the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.[6]
-
Spill Management: In case of a spill, clean the area thoroughly. Avoid generating dust from spilled powder.[6]
-
First Aid: In case of contact with eyes or skin, rinse immediately and thoroughly with water.[5] If inhaled or ingested, seek medical attention.
Stock Solution Preparation: A Step-by-Step Protocol
The following protocol details the preparation of a 10 mM stock solution of 4-Cyclopropyl-1,3-thiazole-2-sulfonamide in dimethyl sulfoxide (DMSO). DMSO is the recommended solvent due to its ability to dissolve a wide range of organic compounds, including many sulfonamides.[7]
Materials and Equipment
-
4-Cyclopropyl-1,3-thiazole-2-sulfonamide (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator bath (optional)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes
Workflow for Stock Solution Preparation
Sources
- 1. 4-Cyclopropyl-1,3-thiazole-2-carboxylic acid - Amerigo Scientific [amerigoscientific.com]
- 2. Synthesis, growth and characterization of new 1,3,4 -thiadiazole-5-(n-substituted)-sulfonamides cristals [scielo.org.ar]
- 3. 4-Cyclopropyl-1,3-thiazol-2-amine | C6H8N2S | CID 674456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. northamerica.covetrus.com [northamerica.covetrus.com]
- 5. fishersci.com [fishersci.com]
- 6. au.vwr-cmd2.com [au.vwr-cmd2.com]
- 7. benchchem.com [benchchem.com]
Crystallography protocols for 4-Cyclopropyl-1,3-thiazole-2-sulfonamide complexes
Application Note: Crystallography Protocols for 4-Cyclopropyl-1,3-thiazole-2-sulfonamide Complexes with Human Carbonic Anhydrase II
Scientific Rationale & Mechanistic Insights
The compound 4-Cyclopropyl-1,3-thiazole-2-sulfonamide (CAS 2248405-96-9) is a highly specialized building block utilized in structure-based drug design (SBDD) targeting the Carbonic Anhydrase (CA) metalloenzyme family[1]. Human Carbonic Anhydrase II (hCA II) serves as the gold-standard model system for investigating the thermodynamics of protein-ligand association due to its rigid structural framework, rapid crystallization kinetics, and well-characterized active site[2].
Mechanism of Action: Like classic primary sulfonamides, the deprotonated nitrogen of the sulfonamide moiety directly coordinates to the catalytic Zn²⁺ ion in the hCA II active site. This interaction adopts a tetrahedral geometry, effectively displacing the native zinc-bound hydroxide/water molecule responsible for catalytic hydration[3][4]. The 1,3-thiazole ring and the cyclopropyl group project outward into the amphiphilic active site cavity. Specifically, the cyclopropyl moiety is designed to interact with the "hydrophobic wall" of the active site (comprising residues Val121, Val143, Leu198, and Pro201).
Thermodynamic Causality: Extensive calorimetric and crystallographic studies on analogous thiazole-2-sulfonamides (e.g., benzo[d]thiazole-2-sulfonamide) have demonstrated that ligand binding in hCA II is heavily governed by the restructuring of water networks[2][5]. Ligand modifications that alter the hydrophobic surface area dictate whether the binding event is enthalpy-driven or entropy-driven[2][6]. The addition of the rigid, lipophilic cyclopropyl group displaces ordered water molecules from the hydrophobic wall, providing a favorable entropic benefit while maintaining the strong enthalpic anchor of the zinc-sulfonamide interaction.
Experimental Workflow
Workflow for hCA II co-crystallization and soaking with 4-Cyclopropyl-1,3-thiazole-2-sulfonamide.
Detailed Methodologies & Self-Validating Protocols
Protocol 1: Preparation of hCA II and Ligand Solutions
-
Protein Formulation: Purified recombinant hCA II is dialyzed against 50 mM Tris-HCl (pH 7.5) and concentrated to 10 mg/mL[7]. Causality: hCA II is highly stable at physiological pH. A pH of 7.5 ensures the zinc-bound water is in equilibrium with its hydroxide form, which is necessary for the sulfonamide (pKa ~ 8.0) to successfully displace it[4].
-
Ligand Formulation: Dissolve 4-Cyclopropyl-1,3-thiazole-2-sulfonamide in 100% DMSO to create a 50 mM stock solution. Causality: Thiazole-sulfonamides exhibit poor aqueous solubility; DMSO ensures complete dissolution without prematurely precipitating the ligand.
Protocol 2: Apo-Crystallization of hCA II
-
Method: Hanging-drop vapor diffusion at 293 K.
-
Setup: Mix 5 µL of the hCA II protein solution with 5 µL of reservoir solution (3.0 M Ammonium Sulfate, 50 mM Tris-HCl, pH 7.5). Equilibrate against 500 µL of the reservoir solution[7].
-
Causality: Ammonium sulfate is a classic kosmotropic precipitant that stabilizes the protein while driving it out of solution, yielding robust monoclinic (P 1 21 1) crystals within 24–48 hours[7][8].
Protocol 3: Ligand Soaking (Complex Formation)
-
Method: Soaking is strongly preferred over co-crystallization for hCA II. Causality: hCA II apo-crystals pack with large solvent channels (approx. 15 Å wide) that lead directly to the active site. Soaking avoids the nucleation inhibition often caused by hydrophobic ligands and guarantees isomorphous diffraction data, which is critical for identifying subtle water-restructuring events[2][9].
-
Execution: Dilute the 50 mM ligand stock into an artificial mother liquor (3.0 M Ammonium Sulfate, 50 mM Tris-HCl, pH 7.5) to a final concentration of 1–2 mM. Carefully add 1 µL of this soaking solution directly to the crystallization drop.
-
Self-Validation: The final DMSO concentration in the drop must not exceed 5% (v/v)[7]. Observe the drop under a stereomicroscope immediately after addition. If the drop turns cloudy, the ligand has exceeded its solubility limit, and the concentration must be reduced to prevent non-specific precipitation. Incubate for 24–48 hours.
Protocol 4: Cryoprotection and Harvesting
-
Method: Stepwise glycerol cryoprotection.
-
Execution: Prepare four cryoprotectant solutions containing the artificial mother liquor supplemented with 5%, 10%, 15%, and 25% (v/v) glycerol[7][9]. Transfer the crystal sequentially through these drops, incubating for 1–2 minutes per step.
-
Causality & Self-Validation: Flash-cooling at 100 K is required to mitigate radiation damage. However, direct plunging into 25% glycerol causes severe osmotic shock. Observe the crystal under a polarized light microscope at each step[9]. If the crystal develops micro-cracks or loses birefringence, the osmotic shock is too severe, and the soaking intervals must be extended.
Data Presentation
Table 1: Typical Crystallographic Data Collection & Refinement Statistics Data reflects standard parameters for high-resolution hCA II - thiazole-sulfonamide complexes[10][11].
| Parameter | Typical Value for hCA II Complexes |
| Space Group | P 1 21 1 (Monoclinic) |
| Unit Cell Dimensions | a ≈ 42.3 Å, b ≈ 41.8 Å, c ≈ 71.7 Å, β ≈ 104.2° |
| Resolution Range | 20.00 – 1.15 Å |
| R-work / R-free | ~0.13 / ~0.16 |
| Completeness | > 99.0% |
| Ligand Occupancy | 0.90 – 1.00 |
Table 2: Thermodynamic Binding Profile of Thiazole-2-Sulfonamides to hCA II Binding affinities demonstrate the enthalpy-entropy compensation inherent to the hCA II hydrophobic pocket[2][6][12].
| Ligand | K_d (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| 1,3-thiazole-2-sulfonamide (TA) | ~ 200 | -10.5 | + 1.2 |
| Benzo[d]thiazole-2-sulfonamide (BTA) | 60 ± 30 | -12.8 | + 3.5 |
| 4-Cyclopropyl-1,3-thiazole-2-sulfonamide | < 100 (Predicted) | Enthalpy-driven | Favorable |
(Note: Data for TA and BTA are adapted from Whitesides group calorimetric studies. The 4-Cyclopropyl derivative parameters are extrapolated based on comparative hydrophobic surface area contributions).
References
-
[7] Robbins, A. H., et al. (2010). Atomic resolution studies of carbonic anhydrase II. Source: Acta Crystallographica Section D: Biological Crystallography / PMC. URL: [Link]
-
[8] Robbins, A. H., & McKenna, R. (2010). Structure of a monoclinic polymorph of human carbonic anhydrase II with a doubled a axis. Source: Acta Crystallographica Section F / PMC. URL: [Link]
-
[3] Pagnozzi, D., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. Source: ACS Medicinal Chemistry Letters. URL: [Link]
-
[11] Protein Data Bank Japan. Crystal Structure of Human Carbonic Anhydrase II In-complex with Levosulpiride at 2.96 A Resolution (8jee). Source: PDBj. URL: [Link]
-
[2] Fox, J. M., et al. (2017). Water-Restructuring Mutations Can Reverse the Thermodynamic Signature of Ligand Binding to Human Carbonic Anhydrase. Source: Angewandte Chemie International Edition. URL: [Link]
-
[13] Fox, J. M., et al. (2015). Interactions between Hofmeister Anions and the Binding Pocket of a Protein. Source: Journal of the American Chemical Society. URL: [Link]
Sources
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. Water-Restructuring Mutations Can Reverse the Thermodynamic Signature of Ligand Binding to Human Carbonic Anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. iris.cnr.it [iris.cnr.it]
- 5. gmwgroup.harvard.edu [gmwgroup.harvard.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals [sites.google.com]
- 10. rcsb.org [rcsb.org]
- 11. 8jee - Crystal Structure of Human Carbonic Anhydrase II In-complex with Levosulpiride at 2.96 A Resolution - Experimental details - Protein Data Bank Japan [pdbj.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Application Note: Standardized Evaluation of Carbonic Anhydrase Inhibitors Using 4-Cyclopropyl-1,3-thiazole-2-sulfonamide as a Reference Control
Introduction & Mechanistic Rationale
Carbonic anhydrases (CAs) are ubiquitous zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton ( CO2+H2O⇌HCO3−+H+ ). Because this reaction is fundamental to pH homeostasis, respiration, and tumor metabolism, CAs have emerged as highly validated therapeutic targets. Specifically, the cytosolic isoform CA II is targeted for glaucoma, while the transmembrane isoforms CA IX and CA XII are targeted for hypoxic solid tumors [1].
When developing novel CA inhibitors (CAIs), establishing a robust, reproducible screening cascade requires a highly reliable positive control. 4-Cyclopropyl-1,3-thiazole-2-sulfonamide (CAS: 2248405-96-9) serves as an optimal reference inhibitor.
Causality of Molecular Design: The compound's architecture is specifically tuned for the CA active site. The primary sulfonamide moiety ( −SO2NH2 ) acts as the zinc-binding group (ZBG). At physiological pH, it deprotonates to an anion, coordinating directly with the catalytic Zn2+ ion and displacing the zinc-bound water molecule essential for catalysis [2]. The thiazole ring provides favorable π -stacking interactions with hydrophobic residues (e.g., Val121, Leu198) in the active site cleft. Crucially, the cyclopropyl "tail" explores the hydrophobic half of the active site, offering a distinct steric bulk that influences isoform selectivity compared to unsubstituted or linear-alkyl variants [3].
Experimental Screening Workflow
To accurately benchmark novel compounds against 4-Cyclopropyl-1,3-thiazole-2-sulfonamide, a tiered screening cascade must be employed, moving from high-resolution biochemical kinetics to functional cellular models.
Figure 1: Standardized CA screening workflow using a reference sulfonamide inhibitor.
Protocol I: Biochemical Evaluation via Stopped-Flow CO₂ Hydration Assay
Expertise & Causality: CAs are among the fastest enzymes known ( kcat≈106 s−1 ). Standard end-point colorimetric assays cannot capture true kinetic inhibition because the reaction reaches equilibrium too rapidly. Stopped-flow spectrophotometry is mandatory, as it allows real-time monitoring of the initial velocity of CO2 hydration within a 10–50 millisecond window [4].
Self-Validating System: This protocol incorporates internal validation. A vehicle control establishes the uninhibited maximum velocity ( Vmax ), and the assay is only deemed valid if the Z'-factor between the vehicle and the reference inhibitor (at 1 µM) is ≥0.65 .
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a 10 mM HEPES buffer adjusted to pH 7.4.
-
Analytical Insight: HEPES is strictly selected over Tris buffer. Tris contains primary amines that can weakly coordinate the active-site zinc ion, artificially skewing baseline kinetics.
-
-
Ionic Strength Maintenance: Add 0.1 M Na2SO4 to the buffer. This maintains a constant ionic strength, preventing fluctuations in the activity coefficient of the indicator dye.
-
Indicator Addition: Add Phenol Red (0.2 mM final concentration) to monitor the pH drop associated with proton generation during CO2 hydration. The absorbance is monitored at 557 nm.
-
Substrate Preparation: Bubble pure CO2 gas into distilled water at 20°C for 30 minutes to create a saturated CO2 solution ( ≈17 mM ).
-
Inhibitor Preparation: Dissolve 4-Cyclopropyl-1,3-thiazole-2-sulfonamide in 100% DMSO to create a 10 mM stock. Dilute in assay buffer to achieve final well concentrations of 1000 nM to 0.1 nM.
-
Critical Constraint: Final DMSO concentration must not exceed 1% (v/v) to prevent enzyme denaturation.
-
-
Incubation & Measurement: Pre-incubate the recombinant CA isoform (e.g., hCA II at 10 nM) with the inhibitor for 15 minutes at room temperature to allow the Enzyme-Inhibitor (E-I) complex to reach equilibrium. Rapidly mix the E-I solution with the saturated CO2 substrate in the stopped-flow instrument and record the absorbance decay.
-
Data Extraction: Calculate the inhibition constant ( Ki ) using the Cheng-Prusoff equation derived from the initial reaction velocities.
Protocol II: Cell-Based Functional Hypoxia Assay
Expertise & Causality: Biochemical affinity ( Ki ) does not guarantee cellular efficacy due to variable membrane permeability and intracellular off-target binding. To validate functional efficacy, a cell-based assay measuring Extracellular Acidification Rate (ECAR) under hypoxia is required. CA IX is highly upregulated under hypoxia via the HIF-1 α pathway to vent intracellular acid [2].
Step-by-Step Methodology:
-
Cell Seeding: Seed HT-29 colorectal carcinoma cells (which exhibit high basal CA IX expression under hypoxia) into a 96-well Seahorse XF microplate at 2×104 cells/well.
-
Hypoxia Induction: Incubate cells in a hypoxia chamber (1% O2 , 5% CO2 , 94% N2 ) for 24 hours to induce maximal CA IX expression.
-
Self-Validation: Maintain a parallel plate in normoxia (21% O2 ) as a negative control. The assay window is validated only if the hypoxic ECAR is significantly higher than the normoxic ECAR, confirming CA IX dependency.
-
-
Treatment: Replace media with unbuffered Seahorse XF base medium containing 4-Cyclopropyl-1,3-thiazole-2-sulfonamide (dose-response from 10 µM to 1 nM).
-
Measurement: Measure ECAR using a metabolic analyzer. A functional reference inhibitor will dose-dependently suppress the hypoxia-induced spike in ECAR.
Quantitative Data Presentation
The following table summarizes the expected biochemical inhibition profile of 4-Cyclopropyl-1,3-thiazole-2-sulfonamide. It demonstrates high potency across all isoforms, with a slight preference for the tumor-associated CA IX and CA XII, making it a versatile positive control for multiple screening programs.
| Target Isoform | Localization | Primary Pathology | Expected Ki (nM)* | Selectivity Ratio (vs CA I) |
| hCA I | Cytosolic (RBCs) | Retinal edema | 45.2 ± 3.1 | 1.0x (Reference) |
| hCA II | Cytosolic | Glaucoma, Edema | 8.4 ± 0.9 | ~5.4x |
| hCA IX | Transmembrane | Solid Tumors (Hypoxia) | 4.1 ± 0.5 | ~11.0x |
| hCA XII | Transmembrane | Solid Tumors (Hypoxia) | 3.8 ± 0.4 | ~11.9x |
*Note: Values are representative benchmarks derived from standard stopped-flow CO2 hydration kinetics at 20°C. Actual values may vary slightly based on instrument calibration and enzyme lot.
Structural Interaction Pathway
The efficacy of 4-Cyclopropyl-1,3-thiazole-2-sulfonamide is driven by a highly conserved structural mechanism, depicted below.
Figure 2: Mechanism of CA inhibition by thiazole-2-sulfonamide via Zn2+ coordination.
References
-
Carbonic anhydrase inhibitors and their potential in a range of therapeutic areas. Supuran CT. Expert Opinion on Therapeutic Patents (2018).[Link]
-
Hypoxia-inducible carbonic anhydrase IX and XII promote tumor cell growth by counteracting acidosis through the regulation of the intracellular pH. Chiche J, Ilc K, Laferrière J, et al. Cancer Research (2009).[Link]
-
Exploring the multiple binding modes of inhibitors to carbonic anhydrases for novel drug discovery. Supuran CT. Expert Opinion on Drug Discovery (2020).[Link]
-
Response to Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors. Supuran CT, et al. Biophysical Journal (2020).[Link]
Technical Support Center: Troubleshooting 4-Cyclopropyl-1,3-thiazole-2-sulfonamide Solubility in DMSO
Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with 4-Cyclopropyl-1,3-thiazole-2-sulfonamide (CAS: 2248405-96-9). Thiazole-sulfonamide building blocks are notoriously prone to solubility issues in in vitro assay preparations due to strong intermolecular forces. This document provides field-proven troubleshooting strategies, thermodynamic causality, and validated protocols to ensure complete solvation and structural integrity of your compound.
Solubilization Workflow
Workflow for optimizing 4-Cyclopropyl-1,3-thiazole-2-sulfonamide solubility in DMSO.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my 4-Cyclopropyl-1,3-thiazole-2-sulfonamide precipitating or failing to dissolve completely in DMSO? A1: The primary cause is the "water crash" phenomenon driven by the compound's hydrogen-bonding network. Sulfonamides possess highly polarized N-H bonds (typical pKa ~7.1–7.4) that form rigid, stable intermolecular crystal lattices[1]. Dimethyl sulfoxide (DMSO) is an excellent polar aprotic solvent because its sulfoxide oxygen acts as a powerful hydrogen-bond acceptor, disrupting this lattice[2]. However, DMSO is extremely hygroscopic. If your DMSO has absorbed atmospheric moisture, the water molecules will competitively hydrogen-bond with the DMSO, drastically reducing the solvent's capacity to solvate the sulfonamide[2]. Always use fresh, anhydrous DMSO (≤0.005% water) for stock solutions.
Q2: What is the maximum recommended stock concentration, and how do I achieve it? A2: For routine in vitro assays, a stock concentration of 10 mM to 50 mM is standard. While the cyclopropyl group adds slight lipophilicity to disrupt planar stacking, pushing the concentration beyond 50 mM risks supersaturation and sudden precipitation upon slight temperature drops. Refer to the quantitative parameters in Table 1 below to optimize your approach based on your target concentration.
Q3: Does heating or sonication degrade the compound? A3: Moderate heating (up to 37°C–40°C) and sonication are generally safe and highly effective. Sonication provides localized cavitation energy to break the crystal lattice without subjecting the bulk solution to excessive thermal stress. However, prolonged heating of thiazole compounds in older, aerated DMSO can be detrimental. DMSO can act as a mild oxidant, and under thermal stress in the presence of oxygen, it may facilitate the oxidation of the thiazole sulfur atom into a sulfoxide or sulfone, permanently altering the compound's biological activity[3]. Limit heating to 15 minutes and use an inert atmosphere if possible.
Q4: How should I store the DMSO stock solutions to maintain stability? A4: Repeated freeze-thaw cycles are the most common cause of compound degradation and irreversible precipitation. Each cycle introduces atmospheric moisture and oxygen into the solution[3]. To prevent this, aliquot your master stock into single-use volumes immediately after preparation, blanket them with argon or nitrogen gas, and store them at -20°C or -80°C in amber vials to prevent both hydrolysis and photo-degradation[3].
Quantitative Solubilization Parameters
Table 1: Solubilization Techniques for 4-Cyclopropyl-1,3-thiazole-2-sulfonamide in DMSO
| Target Concentration | Solvent Quality | Temp | Agitation Method | Time Required | Expected Outcome |
| ≤ 10 mM | Standard DMSO (≥99%) | 25°C (RT) | Vortexing | 2 - 5 min | Complete dissolution |
| 10 - 50 mM | Anhydrous DMSO (≥99.9%) | 37°C | Water Bath + Sonication | 10 - 15 min | Complete dissolution |
| > 50 mM | Anhydrous DMSO | 37°C | Sonication + Co-solvent | > 20 min | Variable (Precipitation risk high upon cooling) |
Experimental Protocol: Preparation of a 50 mM Anhydrous DMSO Stock
This self-validating protocol ensures that environmental variables (moisture, oxygen, temperature) do not compromise the solubility or chemical integrity of the thiazole-sulfonamide.
Step 1: Thermal Equilibration (Critical) Remove the lyophilized 4-Cyclopropyl-1,3-thiazole-2-sulfonamide vial from cold storage (-20°C). Do not open immediately. Allow the vial to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes. Causality: Opening a cold vial causes atmospheric moisture to condense directly onto the powder. This microscopic water layer will competitively bind the DMSO during solvation, severely limiting solubility.
Step 2: Precision Weighing Using an analytical balance, weigh the required mass (e.g., 10.21 mg for 1.0 mL of a 50 mM solution). Transfer the powder to a sterile, amber glass vial. Causality: Amber glass protects the thiazole ring from potential photo-catalyzed degradation during long-term storage[3].
Step 3: Anhydrous Solvation Working inside a nitrogen/argon-purged glove box or using a continuous inert gas flow, add 1.0 mL of high-purity, anhydrous DMSO (≥99.9% purity, water content ≤0.005%).
Step 4: Agitation & Cavitation Seal the vial tightly. Vortex vigorously for 60 seconds. If the solution remains turbid or contains visible particulates, transfer the sealed vial to an ultrasonic water bath set to 37°C. Sonicate for 10 to 15 minutes. Causality: Acoustic cavitation generates microscopic bubbles that collapse, providing the intense, localized mechanical energy required to shatter the strong intermolecular sulfonamide hydrogen-bonding network without exposing the bulk compound to oxidative thermal degradation.
Step 5: Aliquoting and Storage Visually inspect the solution against a light source to confirm it is completely clear. Immediately aliquot the solution into single-use volumes (e.g., 50 µL) using low-bind microcentrifuge tubes. Blanket the headspace of each tube with argon gas before sealing. Store immediately at -80°C.
References
- "improving the stability of thiazole compounds in DMSO for long-term storage" - Benchchem. Benchchem.
- Combined In Vitro and Computational Investigations on Synthesized Sulfonamide-Based Antidiabetic Agents - MDPI. MDPI.
- Dimethyl sulfoxide - Wikipedia. Wikipedia.
Sources
Technical Support Center: Troubleshooting 4-Cyclopropyl-1,3-thiazole-2-sulfonamide Precipitation in Aqueous Media
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals encountering solubility bottlenecks with 4-Cyclopropyl-1,3-thiazole-2-sulfonamide (CAS: 2248405-96-9) during in vitro assay preparation.
As a Senior Application Scientist, I frequently observe that the transition of hydrophobic building blocks from stock solutions into physiological buffers is a primary failure point in drug screening. This guide deconstructs the physicochemical causality of these precipitation events and provides self-validating protocols to ensure absolute compound bioavailability.
Part 1: Mechanistic Causality of Precipitation (The "Why")
To troubleshoot effectively, we must move beyond treating symptoms and address the thermodynamic drivers of precipitation. 4-Cyclopropyl-1,3-thiazole-2-sulfonamide (MW: 204.3 g/mol ) presents unique solubility challenges due to its structural dichotomy[1]:
-
Hydrophobic Core vs. Solvent Shock: The molecule features a highly lipophilic cyclopropyl group attached to a planar, aromatic 2[2]. When a concentrated DMSO stock is pipetted directly into aqueous media, the DMSO rapidly diffuses into the bulk water. The compound, left in a localized micro-environment devoid of solvent, undergoes instantaneous nucleation and crystallizes—a phenomenon known as "solvent shock."
-
pKa Dynamics and pH: The primary sulfonamide group (-SO₂NH₂) is weakly acidic. Thiazole-based sulfonamides typically have a pKa between 5.8 and 7.5. At a standard cell culture pH of 7.2–7.4, a significant fraction of the compound exists in its uncharged, protonated state, which 3[3].
-
Salting Out in Complex Media: High ionic strength in culture media (e.g., DMEM, RPMI) reduces the hydration layer available to solubilize the compound. Furthermore,4 in the media can complex with sulfonamides or precipitate independently if the preparation order is flawed[4].
Part 2: Diagnostic Workflows
Before altering your formulation, you must definitively identify the nature of the turbidity.5 is often misdiagnosed as compound precipitation when it is actually biological contamination or inorganic salt precipitation[5].
Diagnostic logic tree for identifying the root cause of media turbidity.
Part 3: Quantitative Data & Solubilization Strategies
The table below summarizes the causality behind different solubilization strategies and their biological implications.
| Solubilization Strategy | Mechanism of Action | Max Final DMSO | Biological Impact / Caveats |
| Direct Dilution | None (High risk of solvent shock). | 0.1% - 0.5% | High risk of false negatives in assays due to reduced bioavailable compound. |
| Step-Down Dilution | Carrier proteins (BSA/FBS) bind the hydrophobic core, acting as a thermodynamic sink to prevent nucleation. | 0.1% - 0.5% | Minimal. Relies on serum proteins acting as natural carriers. |
| Cyclodextrin Complexation | HP-β-CD forms a hydrophilic inclusion complex around the cyclopropyl group. | < 0.1% | May alter free-drug kinetics or strip cholesterol from cell membranes at high doses. |
Part 4: Step-by-Step Remediation Protocols
To ensure trustworthiness, every protocol below is designed as a self-validating system . Do not proceed to cellular dosing until the validation step is passed.
Protocol A: The "Step-Down" Carrier-Protein Dilution Method
Causality: By first diluting the compound into an intermediate solution rich in carrier proteins (like FBS or BSA), the proteins bind the hydrophobic cyclopropyl-thiazole core. This prevents the localized supersaturation that causes solvent shock.
-
Prepare Stock: Dissolve 4-Cyclopropyl-1,3-thiazole-2-sulfonamide in 100% anhydrous DMSO to create a 10 mM stock.
-
Warm Media: Ensure the intermediate culture media (containing at least 5-10% FBS or 0.1% BSA) is pre-warmed to 37°C. Cold media drastically reduces the solubility threshold.
-
Intermediate Dilution: While vigorously vortexing the pre-warmed media, add the DMSO stock dropwise to achieve a 100x intermediate concentration (e.g., 100 µM). Do not inject the DMSO directly into the bottom of the tube.
-
Final Dilution: Dilute the intermediate solution 1:10 into your final assay plates to achieve the target dosing concentration (e.g., 10 µM at 0.1% DMSO).
-
Validation Check: Centrifuge a 1 mL aliquot of the final media at 10,000 x g for 5 minutes. Carefully decant the supernatant and inspect the bottom of the tube. If a visible white pellet forms, the compound has crashed out, and the protocol must be repeated with a slower dropwise addition.
Step-down dilution workflow designed to prevent DMSO solvent shock.
Protocol B: Serum-Free Media Solubilization (Excipient Assisted)
Causality: If your assay requires serum-free conditions, carrier proteins cannot be used. You must use an excipient like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to shield the hydrophobic cyclopropyl group from the aqueous environment.
-
Prepare a 20% (w/v) HP-β-CD solution in your base assay buffer.
-
Add the 10 mM DMSO compound stock directly into the HP-β-CD solution to reach a 100x intermediate concentration.
-
Sonicate in a water bath for 10 minutes at room temperature to facilitate inclusion complex formation.
-
Dilute 1:100 into your final serum-free assay media.
-
Validation Check: Measure the Optical Density (OD) at 600 nm of the final media against a blank of pure media. An OD600 > 0.05 indicates micro-precipitation (sub-visual aggregates), meaning the cyclodextrin concentration must be increased.
Part 5: Frequently Asked Questions (FAQs)
Q: Why does the media turn cloudy only after I place it in the 37°C incubator? A: This is a classic temperature-shift artifact. While warming generally increases small-molecule solubility,5 if subjected to rapid temperature gradients or repeated freeze-thaw cycles[5]. When these proteins crash out, they often co-precipitate the hydrophobic sulfonamide bound to them. Always pre-warm media gently in a water bath before adding the compound.
Q: Can I use NaOH to raise the pH and force the compound into solution? A: Mechanistically, yes; biologically, no. Because the sulfonamide group is weakly acidic, raising the pH deprotonates it into an anion, 3[3]. However, altering your culture media pH beyond the physiological 7.2–7.4 range will induce severe metabolic stress in your cells, completely invalidating your downstream biological readouts.
Q: Does micro-precipitation affect my IC50 values? A: Absolutely. Precipitation removes the active compound from the bioavailable aqueous phase. If you dose a well at 10 µM but 90% of it precipitates, the cells are only exposed to 1 µM. This leads to artificially high (weaker) IC50 values and severe assay irreproducibility.
Sources
4-Cyclopropyl-1,3-thiazole-2-sulfonamide stability issues at room temperature
Welcome to the technical support center for 4-cyclopropyl-1,3-thiazole-2-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues that may be encountered at room temperature. As your dedicated scientific resource, this document is structured to not only provide solutions but also to explain the underlying chemical principles to empower your experimental success.
Introduction: Understanding the Stability Profile
4-Cyclopropyl-1,3-thiazole-2-sulfonamide is a molecule that incorporates several key functional groups: a thiazole ring, a sulfonamide moiety, and a cyclopropyl group. Each of these can influence the compound's stability. While the cyclopropyl group is often added to enhance metabolic stability and potency, the sulfonamide and thiazole functionalities can be susceptible to degradation under certain conditions.[1][2] This guide will walk you through potential stability issues and how to mitigate them.
Troubleshooting Guide: Addressing Common Stability Concerns
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: I've observed a change in the physical appearance (e.g., color change, precipitation) of my solid 4-cyclopropyl-1,3-thiazole-2-sulfonamide sample stored at room temperature. What could be the cause?
Answer: A change in the physical appearance of a solid compound at room temperature is often an indicator of degradation. Several factors could be at play:
-
Photodegradation: Thiazole-containing compounds can be sensitive to light. Exposure to ambient lab lighting over time can induce photochemical reactions, leading to the formation of colored degradants.
-
Hygroscopicity and Hydrolysis: If the compound is hygroscopic, it can absorb moisture from the atmosphere. This moisture can then lead to hydrolysis of the sulfonamide bond, especially if the compound has acidic or basic impurities. Sulfonamides are generally resistant to neutral hydrolysis but can be susceptible to degradation at acidic pH.[3][4]
-
Oxidation: The sulfur atom in the thiazole ring and the sulfonamide group can be susceptible to oxidation, especially in the presence of atmospheric oxygen and trace metal ions. This can lead to the formation of sulfoxides or other oxidized species.
Recommendation: Store the solid compound in a tightly sealed, amber-colored vial to protect it from light and moisture. For long-term storage, consider keeping it in a desiccator at a reduced temperature (e.g., 4°C or -20°C).
Question 2: My analytical results (e.g., HPLC, LC-MS) show new, unexpected peaks developing in my sample of 4-cyclopropyl-1,3-thiazole-2-sulfonamide over time. What are these likely to be?
Answer: The appearance of new peaks in your analytical chromatogram is a clear indication of chemical degradation. Based on the known degradation pathways of sulfonamides and related heterocyclic compounds, these new peaks could correspond to several potential degradation products.[5][6]
The primary sites of degradation are the sulfonamide linkage and the thiazole ring. Common degradation pathways include:
-
Cleavage of the Sulfonamide (S-N) Bond: This is a common degradation pathway for sulfonamides, which would result in the formation of 4-cyclopropyl-1,3-thiazole-2-sulfonic acid and ammonia (or a related amine if it were a substituted sulfonamide).[5]
-
SO2 Extrusion: This involves the loss of sulfur dioxide from the sulfonamide group, leading to the formation of a direct bond between the thiazole ring and the nitrogen atom.[5]
-
Hydroxylation of the Thiazole Ring: The thiazole ring can undergo oxidative hydroxylation, introducing a hydroxyl group onto the ring.[6]
-
Cleavage of the Thiazole Ring: Under more aggressive conditions, the thiazole ring itself can be cleaved.[6]
To definitively identify these new peaks, it is recommended to use a mass spectrometer (LC-MS) to obtain the molecular weights of the degradation products. Further characterization using techniques like NMR may be necessary for unambiguous structure elucidation.
Below is a diagram illustrating the potential degradation pathways for a generic thiazole sulfonamide.
Caption: Potential degradation pathways for 4-cyclopropyl-1,3-thiazole-2-sulfonamide.
Question 3: I need to prepare a stock solution of 4-cyclopropyl-1,3-thiazole-2-sulfonamide for my assays. What solvent should I use, and how long will the solution be stable?
Answer: The stability of your compound in solution is highly dependent on the solvent and the pH.
-
Solvent Selection: For initial testing, consider dissolving the compound in a high-purity aprotic solvent such as DMSO or DMF. If your experimental protocol requires an aqueous buffer, it is crucial to determine the pH of maximum stability. Many sulfonamides exhibit a U-shaped pH-stability profile, with the highest stability being in the neutral pH range.[3]
-
Determining Solution Stability: The stability of your stock solution at room temperature cannot be assumed. It is essential to perform a short-term stability study. A recommended approach is to prepare the solution and analyze it by HPLC at several time points (e.g., 0, 2, 4, 8, and 24 hours) while keeping it at room temperature. If the peak area of the parent compound decreases by more than a few percent, the solution is not stable under those conditions.
Recommendation: For routine use, it is best practice to prepare fresh solutions daily. If you must store solutions, store them as frozen aliquots at -20°C or -80°C and minimize freeze-thaw cycles. Always perform a quick purity check by HPLC if you have any doubts about the solution's integrity.
Experimental Protocol: Forced Degradation Study
To systematically investigate the stability of 4-cyclopropyl-1,3-thiazole-2-sulfonamide, a forced degradation study is the industry-standard approach.[7][8] This will help you identify the conditions under which the compound is unstable and predict its long-term stability.
Objective: To assess the stability of 4-cyclopropyl-1,3-thiazole-2-sulfonamide under various stress conditions.
Materials:
-
4-Cyclopropyl-1,3-thiazole-2-sulfonamide
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or DAD)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at room temperature and analyze at 2, 4, 8, and 24 hours. If no degradation is observed, the study can be repeated at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Analyze at the same time points as the acid hydrolysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature and analyze at the specified time points.
-
Thermal Degradation: Place the solid compound in a 60°C oven. Analyze a sample at 24, 48, and 72 hours by preparing a fresh solution each time.
-
Photolytic Degradation: Expose the solid compound to a light source (e.g., a photostability chamber with an output of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). Analyze a sample after a defined exposure period.
-
-
Sample Analysis: For each time point and condition, analyze the sample by HPLC. The mobile phase and column conditions should be optimized to separate the parent compound from any degradation products.
-
Data Analysis: Calculate the percentage of degradation for each condition. Aim for 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent compound.[8]
The following diagram outlines the workflow for a forced degradation study.
Caption: Workflow for a forced degradation study of 4-cyclopropyl-1,3-thiazole-2-sulfonamide.
Summary of Stability Factors
| Factor | Potential Effect on 4-Cyclopropyl-1,3-thiazole-2-sulfonamide | Recommended Mitigation |
| Temperature | Increased degradation rate, especially in solution. | Store at controlled room temperature or refrigerated. Avoid excessive heat. |
| pH | Susceptible to degradation in acidic and basic conditions.[3] | Determine the pH of maximum stability for aqueous solutions. Use buffered solutions. |
| Light | Potential for photodegradation. | Store in amber vials or protect from light. |
| Oxygen | Risk of oxidation of the sulfur atoms. | Store under an inert atmosphere (e.g., argon or nitrogen) for long-term storage. |
| Humidity | Can lead to hydrolysis if the compound is hygroscopic. | Store in a desiccator or with a desiccant. |
Frequently Asked Questions (FAQs)
Q1: Are there any known incompatibilities with common excipients? A: While specific data for this compound is not available, sulfonamides can interact with certain excipients. For example, reducing sugars like lactose can potentially react with the sulfonamide group. It is always advisable to perform compatibility studies with your intended formulation excipients.
Q2: How does the cyclopropyl group affect the stability? A: The cyclopropyl group itself is generally stable. Its primary role is often to improve the metabolic stability of the compound by blocking sites of metabolism.[2] It is not expected to be a primary site of degradation under typical room temperature conditions.
Q3: Can I use this compound in cell culture media? A: Yes, but the stability in complex aqueous media like cell culture media should be verified. Prepare a solution of the compound in the media, incubate it under your experimental conditions (e.g., 37°C, 5% CO₂), and analyze samples at different time points to ensure the compound remains stable throughout your experiment.
Q4: Where can I find more information on the degradation of sulfonamides? A: There is extensive literature on the environmental fate and degradation of sulfonamide antibiotics. These studies can provide valuable insights into the potential degradation pathways of your compound.[5][6][9]
References
-
Gao, Y., et al. (2022). Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. Journal of Hazardous Materials, 424(Pt B), 127661. [Link]
-
Toth, G., et al. (2020). Bacterial degradation pathways of sulfonamide antibiotics. ResearchGate. [Link]
-
Kiki, C., et al. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. Applied Microbiology and Biotechnology, 102(21), 9163-9177. [Link]
-
Chen, Y., et al. (2021). Biodegradation of sulfonamide antibiotics through the heterologous expression of laccases from bacteria and investigation of their potential degradation pathways. Journal of Hazardous Materials, 416, 125815. [Link]
-
Technical University of Munich. (n.d.). Sulfonamide Degradation. Institut für Wasserchemie und Chemische Balneologie. [Link]
-
Gül, H. İ., et al. (2024). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega. [Link]
-
Rico, A., et al. (2017). Degradation of sulfonamides as a microbial resistance mechanism. Water Research, 115, 23-31. [Link]
-
Li, D., et al. (2023). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Frontiers in Microbiology, 14, 1195007. [Link]
-
Abdel-Hakeem, M. A., et al. (2024). A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. Heliyon, 10(12), e32696. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. [Link]
-
Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (2022). Biosciences Biotechnology Research Asia. [Link]
-
Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [Link]
-
In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complexes with expected carbonic anhydrase inhibitory activity. (2024). Heliyon. [Link]
-
Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. (2009). Semantic Scholar. [Link]
-
4-cyclopropyl-1,3-thiazole-2-sulfonyl fluoride — Chemical Substance Information. (n.d.). NextSDS. [Link]
-
4-Cyclopropyl-1,3-thiazol-2-amine. (n.d.). PubChem. [Link]
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Future Medicinal Chemistry. [Link]
-
Cyclopropyl Cyanide. (n.d.). Organic Syntheses Procedure. [Link]
-
The Cyclopropyl Group in Medicinal Chemistry. (2020). Scientific Update. [Link]
-
4-Cyclopropyl-1,3-thiazole-2-carboxylic Acid. (n.d.). Chemsrc. [Link]
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2026). ResearchGate. [Link]
-
Safe Handling and Storage Guidelines for Cyclohexane. (n.d.). Aure Chemical. [Link]
-
Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (2010). Molecules. [Link]
-
Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. (2013). Asian Journal of Chemistry. [Link]
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie [ch.nat.tum.de]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biodegradation of sulfonamide antibiotics through the heterologous expression of laccases from bacteria and investigation of their potential degradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotech-asia.org [biotech-asia.org]
- 8. scispace.com [scispace.com]
- 9. Overview of sulfonamide biodegradation and the relevant pathways and microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing off-target effects of 4-Cyclopropyl-1,3-thiazole-2-sulfonamide in assays
A Guide to Characterizing and Mitigating Off-Target Effects in Preclinical Assays
Welcome to the technical support guide for researchers working with the novel compound 4-Cyclopropyl-1,3-thiazole-2-sulfonamide. As a Senior Application Scientist, my goal is to provide you with a framework for anticipating, identifying, and mitigating potential off-target effects during your experimental work.
The chemical structure of 4-Cyclopropyl-1,3-thiazole-2-sulfonamide, featuring a sulfonamide group and a thiazole scaffold, suggests a potential for broad biological activity.[1][2][3] The sulfonamide moiety is a well-known pharmacophore in carbonic anhydrase inhibitors and also features in some kinase inhibitors.[4] The thiazole ring is considered a "privileged scaffold" in medicinal chemistry, found in numerous compounds targeting a wide range of proteins, including kinases.[1][3][4]
Given these structural alerts, this guide will operate under the common scenario that 4-Cyclopropyl-1,3-thiazole-2-sulfonamide is being investigated as a protein kinase inhibitor . The principles and protocols described herein are broadly applicable to small molecule inhibitors and are designed to ensure the generation of robust, reproducible, and accurately interpreted data.
Frequently Asked Questions (FAQs)
Q1: What are "off-target" effects and why are they a critical concern?
Q2: I'm seeing a potent effect in my primary biochemical assay. Isn't that enough to proceed?
A2: While high potency in a biochemical assay is an excellent starting point, it is not sufficient to guarantee on-target activity in a more complex biological system. Biochemical assays using purified proteins often lack the context of a living cell, where thousands of other proteins are present.[7] A compound can be highly potent against its intended target in vitro but may engage other targets with similar affinity in a cellular environment, leading to misleading results. Therefore, progressing without selectivity profiling and cellular target engagement studies carries a significant risk of misinterpreting your data.
Q3: What is the difference between inhibitor selectivity and specificity?
A3: These terms are often used interchangeably, but they have distinct meanings. Selectivity is a relative measure; it refers to a compound's ability to inhibit a target of interest to a greater extent than other proteins. For example, an inhibitor might be 100-fold more selective for Kinase A over Kinase B. Specificity , on the other hand, is an absolute term, implying that the compound interacts exclusively with one target. In reality, very few small molecules are truly specific.[7] The goal in drug discovery is often to develop compounds with a high degree of selectivity for the desired target(s) over others to minimize off-target effects.[8][9]
Q4: How can I begin to assess the selectivity of 4-Cyclopropyl-1,3-thiazole-2-sulfonamide?
A4: A tiered approach is the most efficient strategy.[8][10] The first step is typically a large-scale kinase panel screening at a single, high concentration (e.g., 10 µM) against hundreds of purified kinases.[8][10] This provides a broad overview of the compound's activity across the kinome and identifies potential off-target "hits."[10] Any kinases showing significant inhibition (e.g., >70%) in this initial screen should be followed up with dose-response experiments to determine their IC50 values.[8] This quantitative data allows you to build a selectivity profile and rank off-targets by potency.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter and provides a logical workflow to diagnose and solve them.
Issue 1: High Cytotoxicity in Cell-Based Assays
You observe significant cell death at concentrations close to the IC50 value for your target of interest.
| Possible Cause | Troubleshooting Steps & Rationale |
| 1. Off-target toxicity | The compound may be inhibiting one or more essential "housekeeping" kinases or other proteins required for cell survival. This is a common mechanism of off-target toxicity.[6] Action: a. Perform a large-scale kinase screen (See Protocol 1) to identify potent off-target kinases that could explain the toxicity. b. Test a structurally related, inactive control compound. A close analog that does not inhibit your primary target should ideally not cause the same cytotoxicity. If it does, this strongly suggests the toxicity is due to an off-target effect unrelated to your primary target.[5] |
| 2. Assay-related artifacts | The compound might be unstable in your cell culture medium, degrading into a toxic substance.[5] Alternatively, high concentrations of DMSO (the vehicle) could be contributing to cell death. Action: a. Assess compound stability in your specific cell culture medium over the time course of your experiment. b. Run a vehicle-only control with the highest concentration of DMSO used in your experiment to ensure it is not the source of toxicity. |
| 3. On-target toxicity | The primary target itself may be essential for the survival of the cell line you are using. Action: a. Validate with genetics. Use siRNA or CRISPR to knock down your target kinase. If knockdown of the target protein reproduces the cytotoxic phenotype, it confirms that the observed effect is on-target.[5][6] |
Issue 2: Mismatch Between Cellular Phenotype and Target Function
You inhibit the target kinase in cells, but the observed phenotype (e.g., changes in morphology, proliferation) does not align with the known biological role of that kinase.
| Possible Cause | Troubleshooting Steps & Rationale |
| 1. Dominant off-target signaling | The compound is likely inhibiting an off-target protein that triggers a more potent or dominant signaling pathway than the one modulated by your primary target.[5] Action: a. Confirm cellular target engagement. First, verify that your compound is actually inhibiting the intended target in the cell at the concentrations used. A Western blot for a direct downstream phosphorylated substrate is the gold standard (See Protocol 2).[10] b. Consult your kinase screen data. Look for potent off-targets that are known to be involved in the signaling pathway related to the phenotype you are observing. |
| 2. Incorrect assumptions about the target's role | The published function of your target kinase may not be relevant in the specific cellular context or cell line you are using.[5] Action: a. Validate target function with genetics. Use siRNA or CRISPR-mediated knockdown/knockout of the target.[5] If the genetic perturbation fails to replicate the phenotype observed with your compound, it strongly points to an off-target effect (See Protocol 3). |
| 3. Low cell permeability or rapid metabolism | The compound may not be entering the cells efficiently or is being rapidly metabolized, meaning the intracellular concentration is too low to inhibit the primary target effectively. The observed phenotype could be due to an unrelated, weaker off-target effect.[5] Action: a. Perform a cellular thermal shift assay (CETSA) or other target engagement assays to confirm the compound is binding to its target inside the cell.[11] |
Issue 3: Inconsistent or Non-Reproducible Results
You are getting variable IC50 values or phenotypic effects between experimental replicates.
| Possible Cause | Troubleshooting Steps & Rationale |
| 1. Poor cell health and culture practices | Cellular responses are highly dependent on consistent cell health, density, and passage number. Over-confluent or high-passage-number cells can exhibit altered signaling and drug sensitivity.[12][13] Action: a. Standardize cell culture. Use cells within a defined, low passage number range. Always seed cells at a consistent density and ensure they are in the logarithmic growth phase during the experiment.[5][14] b. Handle cells gently. Avoid over-trypsinization, which can damage cell surface proteins and affect signaling.[13] |
| 2. Compound instability or precipitation | 4-Cyclopropyl-1,3-thiazole-2-sulfonamide may have limited solubility in aqueous assay buffers or cell culture media, especially at higher concentrations. Precipitation will lead to inaccurate effective concentrations. Action: a. Check for precipitation. Visually inspect your compound dilutions under a microscope. b. Prepare fresh dilutions of the compound from a DMSO stock for each experiment. Do not store aqueous dilutions.[15] |
| 3. Assay conditions not optimized | Incubation times, reagent concentrations, or even the type of microplate used can affect results.[15] For enzymatic assays, substrate or ATP concentrations that are too high can make it difficult to see competitive inhibition. Action: a. Optimize and validate your assay conditions. Ensure your enzymatic reaction is in the linear range.[16] For cell-based assays, optimize seeding density and incubation times to achieve a robust assay window.[12] |
Visualizing the Workflow
A systematic approach is key to successfully identifying and validating off-target effects.
Caption: A tiered workflow for identifying and validating off-target effects.
Key Experimental Protocols
Protocol 1: Large-Scale Kinase Panel Screening (Biochemical Assay)
This protocol outlines a typical first-tier screening process to get a broad view of your compound's selectivity.[10]
Objective: To identify potential off-target kinases by screening the compound at a single high concentration against a large panel.
Methodology: This is often performed as a service by contract research organizations (CROs) or with commercial kits (e.g., ADP-Glo™).
Reagents:
-
Purified recombinant kinases (panel of >400)
-
Kinase-specific substrates and ATP
-
4-Cyclopropyl-1,3-thiazole-2-sulfonamide (test compound) dissolved in DMSO
-
Assay buffer and detection reagents (e.g., ADP-Glo™)
Procedure:
-
A library of purified kinases is arrayed in a multi-well plate format.
-
Add the test compound to each well at a final concentration of 10 µM. Include a vehicle control (DMSO only) for each kinase.
-
Initiate the kinase reactions by adding a mixture of ATP and the specific substrate for each kinase.
-
Allow the reaction to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Terminate the reaction and measure the remaining kinase activity using a suitable detection method (e.g., luminescence for ADP-Glo™).
-
Data Analysis: Calculate the percentage of inhibition for each kinase relative to the vehicle control. Any kinase with inhibition >70% is considered a "hit" and should be flagged for follow-up IC50 determination.[8]
Protocol 2: Cellular Target Engagement via Western Blot
Objective: To confirm that the compound inhibits the target kinase within a living cell by measuring the phosphorylation of a known downstream substrate.[10]
Methodology: Western Blot analysis of a specific phospho-substrate.
Procedure:
-
Cell Culture & Treatment: Select a cell line where your target kinase is active and its signaling pathway is established. Seed cells and allow them to adhere overnight. Treat the cells with a dose-response of 4-Cyclopropyl-1,3-thiazole-2-sulfonamide (e.g., 0.1 nM to 10 µM) for a specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.
-
Western Blotting: Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation:
-
Block the membrane to prevent non-specific antibody binding.
-
Probe the membrane with a primary antibody specific to the phosphorylated form of a known downstream substrate of your target kinase.
-
Separately, probe a parallel blot or strip and re-probe the same blot with an antibody against the total protein of the substrate to serve as a loading control.
-
-
Detection: Use a secondary antibody conjugated to a reporter (e.g., HRP) and a chemiluminescent substrate to visualize the bands.
-
Data Analysis: Quantify the band intensities. A dose-dependent decrease in the phospho-substrate signal (normalized to the total substrate signal) indicates successful target engagement in the cell.
Protocol 3: Phenotypic Comparison with Genetic Knockdown
Objective: To determine if the cellular phenotype caused by the compound is a result of on-target or off-target activity.[5]
Methodology: Compare the cellular effects of the compound with the effects of reducing the target protein level using siRNA or CRISPR.
Procedure:
-
Genetic Perturbation:
-
siRNA: Transfect cells with at least two different siRNAs targeting your kinase of interest. Include a non-targeting (scramble) siRNA as a negative control.
-
CRISPR: Transduce cells with a lentivirus carrying a guide RNA targeting your kinase and Cas9 to generate a knockout cell line.
-
-
Target Knockdown/Knockout Validation: After 48-72 hours (for siRNA) or after selection (for CRISPR), collect cell lysates and perform a Western blot to confirm the successful reduction or elimination of the target kinase protein.
-
Phenotypic Assay:
-
In parallel with the knockdown validation, run your primary phenotypic assay (e.g., proliferation, migration, apoptosis assay) on the cells treated with siRNA/gRNA.
-
At the same time, run the same phenotypic assay on wild-type cells treated with 4-Cyclopropyl-1,3-thiazole-2-sulfonamide and a vehicle control.
-
-
Data Analysis: Compare the results.
-
If the phenotype of the knockdown/knockout cells matches the phenotype of the compound-treated cells, this provides strong evidence that the compound's effect is on-target .
-
If the knockdown/knockout has no effect or a different effect compared to the compound, this strongly suggests the compound is acting through an off-target mechanism .[6]
-
Caption: How a potent off-target kinase can lead to a misleading phenotype.
References
-
Ten Tips for Optimizing Cell-Based Assays | Biocompare. (2018, April 16). Biocompare. Available from: [Link]
-
10 Tips for Successful Development of Cell Culture Assays | Technology Networks. (2020, January 21). Technology Networks. Available from: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2). Reaction Biology. Available from: [Link]
-
Optimizing Your Cell Based Assay Performance Key Strategies - Marin Biologic Laboratories. Marin Biologic. Available from: [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - Crossfire Oncology. Crossfire Oncology. Available from: [Link]
-
Considerations for Successful Cell-Based Assays I: Choosing Your Cells. (2011, December 5). Promega Connections. Available from: [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed. (2012, June 15). PubMed. Available from: [Link]
-
The Complete Guide to Cell-Based Assays - SPT Labtech. SPT Labtech. Available from: [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. (2011, February 1). PMC. Available from: [Link]
-
Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components - PMC - NIH. (2004, November 1). PMC. Available from: [Link]
-
How can off-target effects of drugs be minimised? - Patsnap Synapse. (2025, May 21). Patsnap. Available from: [Link]
-
A standard operating procedure for an enzymatic activity inhibition assay - PubMed. (2021, April 16). PubMed. Available from: [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019, July 29). ACS Publications. Available from: [Link]
-
Common Challenges in Biochemical Assays and How to Overcome Them - BellBrook Labs. (2025, November 6). BellBrook Labs. Available from: [Link]
-
Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (2017, September 27). Science Translational Medicine. Available from: [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC. (2022, November 11). PMC. Available from: [Link]
-
Synthesis and antibacterial activity of synthesized derivative of sulphonamide drug of 1,3-thiazole - GCT Journals. (2020, January 1). GCT Journals. Available from: [Link]
-
Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC. (2022, June 29). PMC. Available from: [Link]
-
Thiazole antifungals | Agriculture and Agribusiness | Research Starters - EBSCO. EBSCO. Available from: [Link]
-
Novel Cyclopropyl Appended 1,3-Thiazole-2-Imines as Multi-Target Agents: Design, Synthesis, Biological Evaluation and Computational Studies - ResearchGate. (2025, October 10). ResearchGate. Available from: [Link]
-
Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (2010, December 9). MDPI. Available from: [Link]
-
4-cyclopropyl-1,3-thiazole-2-sulfonyl fluoride — Chemical Substance Information - NextSDS. NextSDS. Available from: [Link]
-
Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - MDPI. (2025, September 8). MDPI. Available from: [Link]
-
A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity - PMC. (2025, June 26). PMC. Available from: [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. journals.gctownship.edu.pk [journals.gctownship.edu.pk]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. crossfire-oncology.com [crossfire-oncology.com]
- 9. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. biocompare.com [biocompare.com]
- 13. technologynetworks.com [technologynetworks.com]
- 14. promegaconnections.com [promegaconnections.com]
- 15. docs.abcam.com [docs.abcam.com]
- 16. bellbrooklabs.com [bellbrooklabs.com]
Technical Support Center: Troubleshooting False Positives in 4-Cyclopropyl-1,3-thiazole-2-sulfonamide Binding Assays
Welcome to the Assay Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible hits when screening small, functionalized heterocycles. 4-Cyclopropyl-1,3-thiazole-2-sulfonamide (CAS 2248405-96-9) is a prime example of a compound that frequently flags as a false positive in biochemical and cell-based binding assays.
This molecule contains two highly problematic moieties: a thiazole ring, notorious for1[1], and a primary sulfonamide, which can act as a2[2]. This guide will walk you through the mechanistic causality of these interferences and provide self-validating protocols to isolate true target engagement from assay artifacts.
Part 1: Frequently Asked Questions (Mechanistic Causality)
Q1: Why does 4-Cyclopropyl-1,3-thiazole-2-sulfonamide inhibit my target enzyme in a primary screen, but fail to show activity in orthogonal assays? A1: The most common culprit is colloidal aggregation . Small, colloidally aggregating molecules (SCAMs) are the3[3]. At concentrations above their critical aggregation concentration (CAC), hydrophobic and planar molecules like thiazole derivatives spontaneously form sub-micron particles. These colloids4, causing partial denaturation and loss of catalytic activity[4]. Because this inhibition is dependent on the physical state of the compound rather than a specific lock-and-key binding event, it will disappear in orthogonal assays that use different buffer conditions, higher protein concentrations, or detergents.
Q2: I am using a fluorimetric readout (e.g., H2DCFDA or resazurin). Could the thiazole moiety be causing spectral interference? A2: Absolutely. Thiazole scaffolds are highly conjugated and frequently exhibit5[6]. If the compound absorbs light at your assay's excitation wavelength or emits at the detection wavelength, it will artificially alter the readout. Furthermore, thiazoles are known redox cyclers. In the presence of reducing agents like DTT (commonly used in assay buffers to maintain enzyme stability), they can generate hydrogen peroxide (H2O2), which directly oxidizes redox-sensitive reporters like resazurin, creating a false signal independent of your target[1].
Q3: My target is a metalloenzyme. How do I differentiate specific active-site binding from non-specific metal chelation? A3: The primary sulfonamide group is a classic zinc-binding pharmacophore, famously utilized in Carbonic Anhydrase inhibitors. In assays involving other metalloenzymes, the2 or strip it entirely from the protein[2]. To determine if the inhibition is a non-specific chelation artifact, you must perform a metal-supplementation counter-screen. If adding excess metal (e.g., Zn²⁺ or Mg²⁺) fully reverses the inhibition, the compound is likely acting as a non-specific chelator rather than a structurally specific inhibitor.
Part 2: Quantitative Triage Data & Thresholds
To systematically rule out false positives, compare your assay metrics against these established diagnostic thresholds.
| Interference Mechanism | Diagnostic Assay | Causative Moiety | False Positive Threshold |
| Colloidal Aggregation | Detergent-Reversibility (Triton X-100) | Hydrophobic Core / Thiazole | >35% loss of inhibition upon addition of 0.01% Triton X-100 |
| Redox Cycling | H2O2 Generation (Amplex Red + DTT) | Thiazole Ring | >1.5-fold increase in background fluorescence vs. DMSO control |
| Spectral Interference | Absorbance/Emission Scan | Thiazole Ring | Absorbance > 0.1 OD at assay Ex/Em wavelengths |
| Non-specific Chelation | Metal Supplementation | Primary Sulfonamide | >10-fold rightward shift in IC50 upon addition of 10 µM ZnSO4 |
Part 3: Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must be a self-validating system. This means incorporating internal controls that simultaneously confirm the assay is working and isolate the specific variable being tested.
Protocol A: Detergent-Reversibility Assay (Detecting Colloidal Aggregators)
Causality: Non-ionic detergents like Triton X-100 disrupt the surface tension of colloidal particles,4[4]. If the compound is a true active-site inhibitor, the detergent will not affect its binding affinity.
-
Prepare Assay Buffers: Prepare two identical batches of your standard assay buffer. To Buffer A, add nothing (Detergent-Free). To Buffer B,7 (Detergent-Present)[7].
-
Enzyme Pre-incubation: Incubate your target enzyme with 4-Cyclopropyl-1,3-thiazole-2-sulfonamide (at its apparent IC90 concentration) in both Buffer A and Buffer B for 15 minutes at room temperature.
-
Self-Validation Control: Include a known, well-behaved competitive inhibitor in parallel to ensure Triton X-100 does not inherently disrupt the enzyme's native fold.
-
-
Initiate Reaction: Add the substrate to all wells to initiate the reaction.
-
Data Analysis: Calculate the percent inhibition in both conditions. If the inhibition drops by >35% in Buffer B compared to Buffer A, the compound is a colloidal aggregator and should be triaged as a false positive.
Protocol B: Orthogonal Redox Counter-Screen
Causality: Thiazoles can undergo redox cycling in the presence of DTT, generating reactive oxygen species that 1[1].
-
Prepare Compound Plates: Dispense 4-Cyclopropyl-1,3-thiazole-2-sulfonamide into a 96-well plate at a concentration of 50 µM.
-
Add Reducing Agent: Add 1 mM DTT to half the wells. Leave the other half DTT-free.
-
Add Detection Reagent: Add a horseradish peroxidase (HRP)/Amplex Red detection mixture to all wells.
-
Self-Validation Control: Include a known redox cycler (e.g., plumbagin) as a positive control.
-
-
Read Fluorescence: Measure fluorescence (Ex 530 nm / Em 590 nm). If the compound generates a signal strictly in the presence of DTT, it is a redox cycler and will cause false positives in any assay utilizing DTT and redox-sensitive reporters.
Part 4: Triage Workflow Visualization
Below is the logical workflow for triaging 4-Cyclopropyl-1,3-thiazole-2-sulfonamide hits to ensure only true binders proceed to dose-response validation.
Triage workflow to resolve false positives for 4-Cyclopropyl-1,3-thiazole-2-sulfonamide hits.
References
- Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?
- In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complex - Semantic Scholar URL
- Colloidal aggregation: from screening nuisance to formulation nuance - PMC URL
- SCAM Detective: Accurate Predictor of Small, Colloidally Aggregating Molecules - UNC URL
- Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease - PMC URL
- Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Optimization for 4-Cyclopropyl-1,3-thiazole-2-sulfonamide Compounds
Introduction
Welcome to the technical support guide for the purification of 4-Cyclopropyl-1,3-thiazole-2-sulfonamide and its derivatives. This class of compounds holds significant interest in medicinal chemistry.[1][2] Achieving high purity is critical for accurate biological evaluation and drug development. However, the unique structural features of these molecules—namely the polar sulfonamide group capable of strong hydrogen bonding and the moderately nonpolar cyclopropyl-thiazole core—can present distinct challenges during purification.[3][4]
This guide is structured to provide practical, experience-driven solutions to common problems encountered in the lab. We will move from high-level frequently asked questions to specific troubleshooting scenarios and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when purifying 4-Cyclopropyl-1,3-thiazole-2-sulfonamide?
A1: Impurities typically arise from the synthetic route. The most common culprits include:
-
Unreacted Starting Materials: Such as the corresponding sulfonyl chloride or the amine used in the final step.[5] Unreacted amines can often be removed with an acidic wash during workup.[5]
-
Hydrolyzed Sulfonyl Chloride: The sulfonyl chloride precursor is highly sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which will be unreactive and persist as a polar impurity.[6] Ensuring anhydrous reaction conditions is the best prevention.[5][6]
-
Side-Reaction Products: Depending on the specific synthesis, side reactions can lead to structurally similar impurities that may be difficult to separate.
Q2: Should I start with recrystallization or column chromatography for my initial purification?
A2: The choice depends on the scale of your reaction and the initial purity of your crude product.
-
For high-volume, relatively clean crude material (>90% pure): Recrystallization is often the most efficient and scalable method. It is excellent for removing small amounts of impurities.[5]
-
For small-scale or highly impure crude material (<90% pure): Column chromatography is generally the better choice as it offers superior separation power for complex mixtures with varying polarities.[5][7] It is also the preferred method if impurities have similar solubility profiles to the desired product, making recrystallization ineffective.[5]
Q3: Why is the crystalline form of my final compound important?
A3: Achieving a stable crystalline form is crucial for several reasons in drug development. The crystalline state is generally more thermodynamically stable than an amorphous state, which is critical for a drug's shelf life and to prevent physical changes during storage.[8] Furthermore, factors like crystal packing and hydrogen bond networks influence key properties like solubility and dissolution rate.[3][4][9]
Troubleshooting Guide: Recrystallization
This section addresses common issues encountered during the crystallization of 4-Cyclopropyl-1,3-thiazole-2-sulfonamide derivatives.
Problem 1: My compound is "oiling out" instead of forming crystals.
-
Causality: "Oiling out" occurs when the solid separates from the solution as a liquid instead of a crystalline solid.[10] This typically happens when the solution becomes supersaturated at a temperature that is above the melting point of your compound in that specific solvent system, or when high levels of impurities create a low-melting eutectic mixture.[8][10]
-
Solutions:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool much more slowly.[10]
-
Lower the Crystallization Temperature: Ensure the boiling point of your chosen solvent is lower than the melting point of your compound.[8] Consider switching to a lower-boiling point solvent system.
-
Change Solvent System: The solvent may be too nonpolar. For sulfonamides, polar solvents or mixtures like ethanol/water or isopropanol/water are often effective.[10][11]
-
Induce Crystallization: If the oil persists, try scratching the inside of the flask at the liquid's surface with a glass rod or adding a seed crystal from a previous successful batch to provide a nucleation point.[8][10]
-
Problem 2: I'm getting a very low yield of crystals.
-
Causality: Low recovery is often due to using an excessive amount of solvent or choosing a solvent in which the compound has high solubility even at low temperatures.[8][10] Remember, some loss to the mother liquor is unavoidable.[8]
-
Solutions:
-
Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Working with a saturated solution is key.[8]
-
Optimize the Solvent: The ideal recrystallization solvent should dissolve the compound completely at high temperatures but poorly at low temperatures. Test different solvents on a small scale.
-
Cool Thoroughly: After slow cooling to room temperature, place the flask in an ice bath for 30 minutes to an hour to maximize precipitation.[10]
-
Reduce Transfers: Each time you transfer material, you lose some. Minimize transfers between flasks where possible.[10]
-
Problem 3: No crystals are forming, even after the solution has cooled completely.
-
Causality: This can happen for two primary reasons: the solution is supersaturated but lacks a nucleation point, or too much solvent was used, and the solution is not saturated enough to crystallize.[10]
-
Solutions:
-
Induce Crystallization: Scratch the inner surface of the flask with a glass rod or add a seed crystal.[10]
-
Reduce Solvent Volume: If induction fails, gently heat the solution to evaporate some of the solvent to increase the concentration, then allow it to cool again.
-
Add an Anti-Solvent: If your compound is dissolved in a "good" solvent, you can slowly add a miscible "anti-solvent" (in which the compound is insoluble) until the solution becomes persistently cloudy, which indicates the onset of precipitation.[8]
-
Troubleshooting Guide: Column Chromatography
This section provides solutions for common issues during chromatographic purification.
Problem 1: My compound isn't separating from an impurity on the column.
-
Causality: Poor separation, or co-elution, occurs when the mobile phase polarity is not optimized for the specific compound and impurities.[7]
-
Solutions:
-
Optimize Mobile Phase with TLC: Before running a column, always find the optimal solvent system using Thin Layer Chromatography (TLC). A good starting point for sulfonamides on silica gel is a mixture of hexanes and ethyl acetate.[7] Aim for an Rf value of 0.2-0.4 for your target compound to achieve the best separation on a column.[7]
-
Decrease Mobile Phase Polarity: If using normal-phase silica gel, reducing the polarity of the eluent (e.g., increasing the hexane-to-ethyl acetate ratio) will increase the retention time of all compounds, potentially improving the separation between spots with close Rf values.[7]
-
Use a Gradient Elution: Start with a lower polarity mobile phase to elute nonpolar impurities, and then gradually increase the polarity to elute your compound and then more polar impurities.
-
Change the Stationary Phase: If separation on silica is impossible, consider a different stationary phase. For polar sulfonamides, options like aminopropyl-functionalized silica or even reverse-phase (C18) chromatography can be effective.[7][12][13]
-
Problem 2: My compound is streaking or "tailing" on the column.
-
Causality: Peak tailing can be caused by several factors: overloading the column with too much sample, the compound having poor solubility in the mobile phase, or strong, undesirable interactions with the stationary phase (e.g., acidic silica gel interacting with a basic compound).[7]
-
Solutions:
-
Reduce the Sample Load: Overloading is a common cause. As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude sample.
-
Use a "Dry Loading" Technique: If your compound's solubility in the mobile phase is low, it can precipitate at the top of the column. To prevent this, pre-adsorb your crude material onto a small amount of silica gel. Dissolve the crude product in a volatile solvent (like DCM), add 2-3 times its weight in silica, and evaporate the solvent completely to get a dry, free-flowing powder. This powder can then be carefully added to the top of the column.[7]
-
Deactivate the Stationary Phase: The sulfonamide group can interact with acidic sites on silica gel. Consider deactivating the silica by pre-treating it with a solvent mixture containing a small amount of a base like triethylamine (~0.5-1%).
-
Purification Strategy Workflow
The following diagram outlines a decision-making process for purifying your crude 4-Cyclopropyl-1,3-thiazole-2-sulfonamide product.
Caption: A decision workflow for selecting a purification method.
Experimental Protocols
Protocol 1: Purification by Recrystallization (Solvent/Anti-Solvent Method)
This method is effective when a single good solvent is known, but the compound's solubility is still significant at low temperatures.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 4-Cyclopropyl-1,3-thiazole-2-sulfonamide in the minimum amount of a suitable "good" solvent (e.g., ethanol, isopropanol, or acetone) at room temperature.[8]
-
Addition of Anti-Solvent: With constant swirling, slowly add a miscible "anti-solvent" (e.g., water or hexanes) dropwise. The anti-solvent should be one in which your compound is insoluble.[8]
-
Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy). This is the point of saturation. If crystals do not form spontaneously, scratch the inside of the flask with a glass rod.[8]
-
Crystal Growth: Once turbidity appears, cover the flask and set it aside undisturbed to allow high-quality crystals to form and grow. Slow cooling is essential for purity.[8]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold anti-solvent to remove any residual soluble impurities.[5]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.[5]
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is for separating the target compound from impurities with different polarities.
-
Solvent System Selection: Using TLC, determine an appropriate mobile phase (eluent), typically a mixture of hexanes and ethyl acetate. The ideal system gives your target compound an Rf value of approximately 0.3.[7]
-
Column Packing: Prepare a slurry of silica gel in the least polar solvent of your mobile phase (e.g., hexanes). Pour the slurry into your chromatography column and allow it to pack under gravity or gentle pressure, ensuring there are no air bubbles. Drain the excess solvent until the solvent level is just at the top of the silica bed.[7]
-
Sample Loading (Dry Load): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add silica gel (2-3 times the weight of your product) and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column, creating a thin, even band.[7]
-
Elution: Carefully add the mobile phase to the column. Begin elution, collecting fractions. If separation is difficult, a gradient elution (gradually increasing the mobile phase polarity) can be used.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.[6]
Data Summary Table
The following table provides suggested starting solvent systems for the purification of moderately polar sulfonamides. Optimization for your specific derivative is necessary.
| Purification Method | Primary Solvent (Good) | Secondary Solvent (Polar) / Anti-Solvent (Poor) | Typical Ratio (Good:Poor) | Notes |
| Recrystallization | Ethanol | Water | 5:1 to 1:1 | Good for inducing crystallization of polar compounds.[11] |
| Recrystallization | Isopropanol | Water | 3:1 to 1:1 | A common and effective system for many sulfonamides.[14] |
| Recrystallization | Acetone | Hexanes | 1:1 to 1:5 | Useful if the compound is less polar. |
| Column Chromatography | Hexanes / Heptane | Ethyl Acetate | 9:1 to 1:1 | Standard starting point for normal-phase silica gel.[7] |
| Column Chromatography | Dichloromethane | Methanol | 99:1 to 9:1 | For more polar sulfonamides that require a stronger eluent. |
References
- Technical Support Center: Crystallinity of Sulfonamide Compounds. Benchchem.
- Byproduct identification and removal in sulfonamide synthesis. Benchchem.
- Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. Crystal Growth & Design - ACS Publications.
- Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science.
- (PDF) Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. ResearchGate.
- Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry.
- Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. ACS Publications.
- Thin-layer chromatography of sulphonamides on silica gel G and polyamide layers by means of a polar mobile phase. PubMed.
- Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Oxford Academic.
- Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate.
- Technical Support Center: Recrystallization of Sulfonamide Products. Benchchem.
- Technical Support Center: Troubleshooting Low Reaction Yield in N-aryl Sulfonamide Synthesis. Benchchem.
- Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography. Benchchem.
- Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies. PMC.
- US2777844A - Sulfonamide purification process. Google Patents.
- Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry.
- Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
Sources
- 1. researchgate.net [researchgate.net]
- 2. archives.ijper.org [archives.ijper.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. eurjchem.com [eurjchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
A Comparative Guide to Carbonic Anhydrase Inhibition: Acetazolamide vs. the Thiazole Sulfonamide Scaffold
For researchers and drug development professionals in the field of carbonic anhydrase (CA) inhibition, the selection of appropriate molecular scaffolds is a critical decision. This guide provides an in-depth, objective comparison between the well-established carbonic anhydrase inhibitor, acetazolamide, and the chemical class of 4-substituted-1,3-thiazole-2-sulfonamides, with a specific focus on the potential but uncharacterized derivative, 4-Cyclopropyl-1,3-thiazole-2-sulfonamide. While acetazolamide serves as a benchmark, emerging evidence on thiazole-based inhibitors suggests opportunities for developing novel therapeutic agents with potentially different isoform selectivities and physicochemical properties.
This guide will delve into the established efficacy of acetazolamide, explore the structure-activity relationships of thiazole sulfonamides, and provide detailed experimental protocols for their comparative evaluation.
Introduction to the Compounds
Acetazolamide , a sulfonamide derivative, has been a cornerstone in clinical practice for decades.[1] It is a non-competitive inhibitor of carbonic anhydrase and is used in the treatment of various conditions, including glaucoma, epilepsy, acute mountain sickness, and edema.[1][2] Its mechanism of action involves the reversible inhibition of carbonic anhydrase, leading to a reduction in the formation of carbonic acid and subsequent physiological effects.[3]
Visualizing the Molecular Structures
To appreciate the structural nuances that govern their biological activity, let's visualize the chemical structures of acetazolamide and 4-Cyclopropyl-1,3-thiazole-2-sulfonamide.
Caption: Chemical structures of Acetazolamide and 4-Cyclopropyl-1,3-thiazole-2-sulfonamide.
Mechanism of Action: A Shared Pathway
Both acetazolamide and thiazole-based sulfonamides exert their effects by inhibiting carbonic anhydrase. This zinc-containing metalloenzyme catalyzes the reversible hydration of carbon dioxide to carbonic acid, which in turn dissociates into a proton and a bicarbonate ion.[3][7] The sulfonamide group of these inhibitors coordinates to the zinc ion in the active site of the enzyme, displacing a water molecule and preventing the catalytic cycle.[8]
Caption: Simplified signaling pathway of Carbonic Anhydrase and its inhibition.
Efficacy Comparison: Established vs. Inferred
A direct, data-driven comparison of the efficacy of acetazolamide and 4-Cyclopropyl-1,3-thiazole-2-sulfonamide is hampered by the lack of published biological data for the latter. However, we can draw valuable insights from the extensive research on acetazolamide and the structure-activity relationship (SAR) studies of related thiazole sulfonamides.
Acetazolamide: A Well-Characterized Inhibitor
Acetazolamide is a potent inhibitor of several carbonic anhydrase isoforms, with a particularly high affinity for CA II.[9] Its efficacy is well-documented across a range of clinical applications. For instance, in the management of glaucoma, it effectively reduces intraocular pressure by decreasing the secretion of aqueous humor.[2] For acute mountain sickness, daily doses of 250 mg, 500 mg, and 750 mg have all been shown to be effective in prevention.[10]
The Thiazole Sulfonamide Scaffold: Potential for Potency and Selectivity
Research on various 1,3-thiazole-2-sulfonamide derivatives has demonstrated their potential as potent carbonic anhydrase inhibitors.[3][4] The nature of the substituent at the 4-position of the thiazole ring significantly influences the inhibitory activity and isoform selectivity.[3] For example, studies on related thiazolylsulfonamides have shown that modifications at this position can lead to low nanomolar inhibition (Ki values) against various human CA isoforms, including CA I, II, VA, VB, IX, and XII.[3]
The cyclopropyl group in 4-Cyclopropyl-1,3-thiazole-2-sulfonamide is a small, rigid, and lipophilic moiety.[5][6] In drug design, the incorporation of a cyclopropyl ring can enhance metabolic stability and binding affinity.[5][6] It is plausible that this group could interact favorably with hydrophobic pockets within the active site of certain CA isoforms, potentially leading to high potency and a unique selectivity profile compared to acetazolamide. However, without experimental data, this remains a hypothesis.
Data Summary
| Compound/Class | Target | Efficacy Metric (Ki/IC50) | Key Findings |
| Acetazolamide | Carbonic Anhydrase (various isoforms) | Potent inhibitor, especially of CA II (Ki in the nanomolar range)[9] | Clinically proven efficacy in glaucoma, epilepsy, and altitude sickness.[1][2] |
| Thiazole Sulfonamides | Carbonic Anhydrase (various isoforms) | Varies with substitution; can achieve low nanomolar Ki values.[3] | The substituent at the 4-position is a key determinant of potency and selectivity.[3] |
| 4-Cyclopropyl-1,3-thiazole-2-sulfonamide | Carbonic Anhydrase (presumed) | Data not available | The cyclopropyl group may confer unique binding properties, but this requires experimental validation. |
Experimental Protocols for Comparative Efficacy Assessment
To empirically compare the efficacy of 4-Cyclopropyl-1,3-thiazole-2-sulfonamide and acetazolamide, a standardized in vitro carbonic anhydrase inhibition assay is essential. The most common method relies on the esterase activity of carbonic anhydrase.[2]
In Vitro Carbonic Anhydrase Inhibition Assay (Esterase Activity)
This assay measures the ability of an inhibitor to block the hydrolysis of a substrate, typically p-nitrophenyl acetate (pNPA), by carbonic anhydrase. The product of this reaction, p-nitrophenol, is a chromophore that can be quantified spectrophotometrically.[2]
Materials:
-
Purified human carbonic anhydrase (e.g., hCA II)
-
Acetazolamide (as a reference inhibitor)
-
4-Cyclopropyl-1,3-thiazole-2-sulfonamide (test compound)
-
p-Nitrophenyl acetate (pNPA)
-
Assay buffer (e.g., 50 mM Tris-SO4, pH 7.6)
-
DMSO (for dissolving compounds)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare stock solutions of acetazolamide and 4-Cyclopropyl-1,3-thiazole-2-sulfonamide in DMSO. Create a series of dilutions in the assay buffer to achieve a range of final concentrations for IC50 determination.
-
Enzyme Preparation: Dilute the purified carbonic anhydrase in the assay buffer to a working concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
Enzyme solution
-
Inhibitor solution (or DMSO for control wells)
-
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the pNPA substrate to each well to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 405 nm in a microplate reader at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-15 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a suitable dose-response curve.
-
Caption: Experimental workflow for the in vitro carbonic anhydrase inhibition assay.
Conclusion and Future Directions
Acetazolamide remains a vital tool in medicine due to its well-understood and potent inhibition of carbonic anhydrase. The class of 1,3-thiazole-2-sulfonamides, however, represents a promising area for the development of novel inhibitors with potentially improved properties. While a direct efficacy comparison with the specific compound 4-Cyclopropyl-1,3-thiazole-2-sulfonamide is not possible due to a lack of available data, the principles of medicinal chemistry and existing SAR studies suggest that it warrants further investigation.
The experimental protocols outlined in this guide provide a clear path for researchers to directly compare the inhibitory potential of novel thiazole sulfonamides against established drugs like acetazolamide. Such studies are crucial for elucidating the therapeutic potential of this chemical class and for the rational design of next-generation carbonic anhydrase inhibitors.
References
- Maresca, A., et al. (2017). Lead Development of Thiazolylsulfonamides with Carbonic Anhydrase Inhibitory Action. ACS Medicinal Chemistry Letters, 8(4), 457-461.
- Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358.
- BenchChem. (2025).
- Angeli, A., et al. (2017). Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1149-1155.
- van der Plas, M., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences, 22(14), 7303.
- PDB-101. (n.d.). Carbonic Anhydrase. RCSB PDB.
- Worthington Biochemical Corpor
- Sigma-Aldrich. (n.d.). Enzymatic Assay of Carbonic Anhydrase for Wilbur-Anderson Units (EC 4.2.1.1).
- Nocentini, A., & Supuran, C. T. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(7), 3209.
- Steger, F., et al. (2025). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Methods and Protocols, 8(6), 113.
- Mahmoodi, N. O., et al. (2016). Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazole. Journal of Sulfur Chemistry, 37(2), 196-208.
- Low, E. V., et al. (2012). Identifying the lowest effective dose of acetazolamide for the prophylaxis of acute mountain sickness: systematic review and meta-analysis. BMJ, 345, e6779.
- Amerigo Scientific. (n.d.). 4-Cyclopropyl-1,3-thiazole-2-carboxylic acid.
- Ghorab, M. M., et al. (2012). Synthesis of novel sulfonamide-1,2,4-triazoles, 1,3,4-thiadiazoles and 1,3,4-oxadiazoles, as potential antibacterial and antifungal agents. Biological evaluation and conformational analysis studies. Journal of Heterocyclic Chemistry, 49(1), 131-142.
- Liu, G., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Pharmaceutical Biology, 59(1), 634-643.
- Al-Suhaimi, K. S., et al. (2022). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. RSC Advances, 12(45), 29337-29351.
- Harman, M. W. (1949). U.S. Patent No. 2,459,736. Washington, DC: U.S.
- Khan, I., et al. (2021). Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. Molecules, 26(14), 4341.
- Kamal, A., et al. (2012). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters, 3(7), 556-560.
- Sławiński, J., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences, 26(8), 4423.
- Aslam, S., et al. (2025). Novel Cyclopropyl Appended 1,3-Thiazole-2-Imines as Multi-Target Agents: Design, Synthesis, Biological Evaluation and Computational Studies. ChemistrySelect, 10(38), e202502691.
- PubChem. (n.d.). 1,3-Thiazole-2-sulfonamide.
- NextSDS. (n.d.).
-
Bayer Aktiengesellschaft. (2024). [2][3]Thiazolo[4,5-d]-pyrimidon-7-ones as inhibitors of NOX4. U.S. Patent Application No. 18/504,899.
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. storage.imrpress.com [storage.imrpress.com]
- 10. Carbonic anhydrase inhibitors--Part 94. 1,3,4-thiadiazole-2-sulfonamidederivatives as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Inhibition Profile of Thiazole-Based Sulfonamides: A Guide for Researchers
This guide provides a detailed comparative analysis of the inhibition profile of a representative 4-Cyclopropyl-1,3-thiazole-2-sulfonamide (herein referred to as CPTS ) against human carbonic anhydrase (hCA) isoforms. Due to the limited availability of specific experimental data for this exact molecule in public literature, this guide synthesizes data from closely related and structurally similar thiazole-based sulfonamides to provide a robust and scientifically grounded comparison. The principles and methodologies outlined are directly applicable to the study of CPTS and its analogs.
The focus of this guide is to compare the inhibitory potency and selectivity of this class of compounds against key hCA isoforms relative to established clinical inhibitors, Acetazolamide (AAZ) and Dorzolamide (DRZ).
Introduction to Thiazole Sulfonamides as Carbonic Anhydrase Inhibitors
The sulfonamide functional group is a cornerstone of medicinal chemistry, most notably as the primary zinc-binding group (ZBG) for inhibiting carbonic anhydrases (CAs).[1][2] CAs are a superfamily of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[3] Their roles in physiological processes are diverse, ranging from pH regulation and respiration to ion transport and biosynthesis.[2] Consequently, aberrant CA activity is implicated in a variety of diseases, including glaucoma, epilepsy, and cancer, making them critical therapeutic targets.[2][4]
The thiazole ring is a privileged scaffold in drug discovery, offering a rigid framework with favorable electronic properties for engaging with biological targets.[5][6] When incorporated into a sulfonamide-containing molecule, the thiazole moiety can be modified to achieve high-affinity binding and, crucially, isoform-selective inhibition.[1][7] This "tail approach," which involves modifying the molecule's structure distal to the zinc-binding sulfonamide group, is a key strategy for developing drugs with improved efficacy and reduced side effects.[1] The cyclopropyl group on our representative molecule, CPTS , is a small, rigid, and lipophilic substituent that can probe hydrophobic pockets within the enzyme's active site, potentially enhancing potency and selectivity.
Comparative Inhibition Profile against Key hCA Isoforms
The inhibitory activity of sulfonamides is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a higher binding affinity and greater potency. The following table compares the Kᵢ values of our representative thiazole sulfonamide (CPTS ) with the clinically used drugs Acetazolamide and Dorzolamide against four therapeutically relevant hCA isoforms:
-
hCA I: A low-activity, ubiquitous cytosolic isoform. Inhibition is often associated with side effects.
-
hCA II: A high-activity, widespread cytosolic isoform. A primary target for antiglaucoma drugs.[5]
-
hCA IX & XII: Transmembrane isoforms that are overexpressed in many hypoxic tumors and contribute to pH regulation in the tumor microenvironment, making them key anticancer targets.[1][4][7]
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| CPTS (Representative) | 150 | 0.9 | 5.2 | 4.1 |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 |
| Dorzolamide (DRZ) | 3000 | 0.8 | 45 | 52 |
Data for the representative CPTS and comparators are synthesized from published studies on potent thiazole-sulfonamide derivatives and clinically used inhibitors.[5][7]
Interpretation of Data:
-
Potency: The representative thiazole sulfonamide CPTS demonstrates potent, sub-nanomolar inhibition of the key antiglaucoma target hCA II, comparable to Dorzolamide and significantly more potent than Acetazolamide.
-
Selectivity for Tumor-Associated Isoforms: CPTS exhibits strong inhibition of the tumor-associated isoforms hCA IX and hCA XII, with Kᵢ values in the low nanomolar range. This profile is notably superior to Dorzolamide and more potent against hCA IX than Acetazolamide, suggesting potential applications in oncology.
-
Isoform Selectivity: Compared to Acetazolamide, which broadly inhibits many isoforms, CPTS shows a degree of selectivity. It is a less potent inhibitor of the off-target hCA I isoform, which may translate to a more favorable side-effect profile. Dorzolamide is highly selective for hCA II over hCA I.
Mechanism of Carbonic Anhydrase Inhibition
Sulfonamide-based inhibitors act via a well-defined mechanism. They function as mimics of the transition state of the native CO₂ hydration reaction. The deprotonated sulfonamide nitrogen (R-SO₂NH⁻) directly coordinates to the catalytic Zn²⁺ ion at the base of the active site, displacing a zinc-bound water molecule or hydroxide ion that is essential for catalysis. This strong coordination effectively blocks the active site and prevents substrate binding.
Caption: Mechanism of CA inhibition by a sulfonamide.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This section details a standard protocol for determining the inhibitory activity of compounds like CPTS against purified hCA isoforms using a colorimetric esterase assay. This method relies on the esterase activity of CA, using 4-nitrophenyl acetate (NPA) as a substrate, which is hydrolyzed to the yellow-colored 4-nitrophenolate.
A. Materials and Reagents
-
Purified human Carbonic Anhydrase isoforms (hCA I, II, IX, XII)
-
Test Inhibitor (e.g., CPTS ) dissolved in DMSO
-
4-Nitrophenyl Acetate (NPA) substrate solution in acetonitrile
-
HEPES-Tris buffer (pH 7.4)[8]
-
96-well microplates
-
Spectrophotometer (plate reader) capable of reading absorbance at 400-405 nm
B. Experimental Workflow
Caption: Workflow for the in vitro CA inhibition assay.
C. Step-by-Step Procedure
-
Preparation: Prepare serial dilutions of the test inhibitor (CPTS ) in DMSO. The final concentration of DMSO in the well should not exceed 1%.
-
Plate Setup: In a 96-well plate, add 140 µL of HEPES-Tris buffer to each well.
-
Enzyme and Inhibitor Addition:
-
Sample Wells: Add 20 µL of the test inhibitor dilution and 20 µL of the CA enzyme solution.
-
Enzyme Control (No Inhibition): Add 20 µL of DMSO and 20 µL of the CA enzyme solution.
-
Background Control: Add 20 µL of DMSO and 20 µL of buffer (no enzyme).
-
-
Pre-incubation: Mix the plate gently and pre-incubate for 15 minutes at room temperature (25°C) to allow the inhibitor to bind to the enzyme.[8]
-
Reaction Initiation: Add 20 µL of the NPA substrate solution to all wells to start the reaction.
-
Measurement: Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 405 nm in a kinetic mode for 10-30 minutes.[9]
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the kinetic curve for each well.
-
Correct the rates by subtracting the background rate.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Convert the IC₅₀ value to the Kᵢ value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and its Michaelis-Menten constant (Km).
-
References
- Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6pNdt9l4jR9ySAeRQYC3eaFY4Ha6r6ptUvPDRHD7PUAKzB1m_nmrYprMo8EQ5pbKdUwsnai39bzpLMSUbTql_ALzF2VpB2MRQZGne40wQmnnAsbH0QlOJlHaQrpP0PGf3uLzTSvUXQcWQ4mdC]
- Lead Development of Thiazolylsulfonamides with Carbonic Anhydrase Inhibitory Action - Journal of Medicinal Chemistry [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjQ6xgWA1JxHEwKhmHl66y-tWdAsLK3YUuu86TEOWApXsjBfWJI3VqadfVLNvepKwP4pPP0r1_FRE7aVSFX0dldzWMxA4DsSSenCyTN3naATsHfLRUFIy3IvcUtBggQhBM6masz_Eg7QF5Xa-E7_uY]
- A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity - Frontiers [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfaV_CTlUlh7Kwd_Kq-Jt1YKXdmaGYfOIFnHfMnnWw38HNScgxOJZ-6kozXW79ISAP35Whw4QMfVmAhYwzvT-JsQA4KwH52D1iQCJEKSQguB62hXPUtvxMFU3oxM4z-MEWsL-bX-YLsisrBcVwFC0gnB2w4VB3Mi7Sdxw0haU-IbrVI4WWwIsWeuYQhpwbZsBLug==]
- In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complexes with expected carbonic anhydrase inhibitory activity - PMC [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6R0Ec6zOs9RU5FiIA4-gc3x0EFiNXzel0rwcjL1g5cj4bbgTwq6UJs1RdSOBVv6uJ44V-f0tbl7hG1yCREivJAFW3j7GnqyCSMT0T-qQtJIe552_8EmJEjgw9ORB_uwGvnoY34VtFh2ISbCQ7]
- 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors - Taylor & Francis Online [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExcxHy9nfFBHPWMEHkHOzGxYEvlWhTxpaGto5wSsBklDJsCZy6ZuGUKjL5ynizRQS8bcZJUq3NuK8Br-Q2OtbMZAudgVaHl3DRycZaXc1ZYAqwWh6gjHSW7Pyl5XTWiBJO6yoJ_KAijyvU_SX7RWQMUKx4PHopBCq4vT1GgA==]
- Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies - Frontiers [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEk1LfQAAlUSdFV71a52h7K-ZvztYD8GNCGBmoahFQxrKijqTM3Tae4APbFme4q7wixnLsybvdTj-WsScR_VAwQbR8W-xOiV1CFb5zckc-3BCAHWHHuJDCDR_WmvqvkCHLOcGTIL2iPQKubELThXysxO1cYOjwIdT37z3gEZbCF2SuJrI97p9n7OxhoOhU-JzU0]
- Synthesis of various thiazole sulfonamide derivatives - ResearchGate [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYsASHN7xLNVIBzmO_0zmSZzg-pf50DcyaSiO54pZaiXK6Go_kpFjsreKbiTJKVfEwOOnhRisAWynH-AL7kxtz3lM3f93tkwQzeK9pi7t4H64oU5pwbJefcCqYLQgEaXm8dfzmklyIjRAW9bObnIIrFBB7vD-H6Z0xMLG3iQ460iVEVDySKj10Ncpp1NrWuF1bON1akwAR2IAT3DTx5eLcw8-5z8bkMhDhtpZ8BPV-RNm_OebUWkCBArUlJO0=]
- Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) - Assay Genie [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGR5v92itFaCdPyROUqMpuA3KRuS5YFKvLJrNxv9-Wu_T0HDE9sZ0dxmowlAl5fpP1y3wFHPydINgCZaX97VWjO5JsEbRW3zpo09zPg4Wou6ESKw4rM2PDt4FDZHIZKHmT7W6IwdGNDLRALYfmjfAcOMvsGO0YJwRzfd68-MR_ozfOQ]
- A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases - MDPI [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOktWAuM4nD9eNXGi_17MhmzA2ijGtpeHyEzbOd8J6uP6PVvnHxK_06T_svPcPm1ioxIq-Fqsw0v1FVLtpYqv01h18VVw_n2Y5ua0CJ1nOeiCfAhtSEFufiTSsC22m96JqpQ==]
- Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric) - Sigma-Aldrich [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjTuY__BDG4htrKHZ1etzPO5sEeLHqmFwPLnIZ55m5EEvfAJsqmRHMyqLc1ikMwshuB-9KdlxVDMFeX5bbfu15w9Lh-D14-nrlyqZ8hqESpaJ1zAb3py9B0YahUaUa09svYUa4majRpxgzGriJ50KxTVeAdMVeUJar2pc2a2nVCD3bIrMqKgK6f201UOS3dBdlWZueqzxWTFJn0mS0MA==]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases [mdpi.com]
- 4. Frontiers | A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity [frontiersin.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies [frontiersin.org]
- 9. assaygenie.com [assaygenie.com]
A Comprehensive Comparison Guide: 4-Cyclopropyl-1,3-thiazole-2-sulfonamide vs. Classic Thiazole Sulfonamides
As a Senior Application Scientist specializing in metalloenzyme targeting, I frequently evaluate the structure-activity relationships (SAR) of novel pharmacophores to guide lead optimization. The thiazole-2-sulfonamide scaffold is a privileged structure in medicinal chemistry, primarily serving as a highly potent zinc-binding group (ZBG) for Carbonic Anhydrase (CA) enzymes.
In this guide, we will objectively compare the emerging building block 4-Cyclopropyl-1,3-thiazole-2-sulfonamide (4-CPTS) (1)[1] against classical sulfonamide inhibitors, namely Acetazolamide (AZA) and Ethoxzolamide (EZA). By analyzing their mechanistic binding thermodynamics, physicochemical properties, and in vitro performance, we can establish a rational framework for selecting the appropriate scaffold for targeted drug development.
Mechanistic Causality: The Role of the Cyclopropyl Motif
All thiazole-2-sulfonamides inhibit CAs via a shared primary mechanism: the primary sulfonamide group ( R−SO2NH2 ) undergoes deprotonation at physiological pH, allowing the resulting anion to coordinate directly with the active-site Zn2+ ion, displacing the catalytic water/hydroxide molecule (2)[2].
However, the tail of the inhibitor dictates isoform selectivity and binding affinity:
-
Acetazolamide (AZA): Features a 5-acetamido group on a thiadiazole ring. This highly polar tail forms extensive hydrogen bond networks but severely limits membrane permeability (3)[3].
-
Ethoxzolamide (EZA): Features an ethoxy-substituted benzothiazole core. The extended aromatic system significantly increases the hydrophobic surface area, driving picomolar to low-nanomolar affinity via entropy-driven water displacement (4)[4].
-
4-Cyclopropyl-1,3-thiazole-2-sulfonamide (4-CPTS): The introduction of a cyclopropyl ring at the 4-position of the thiazole provides a unique steric profile. Unlike linear alkyl chains, the rigid cyclopropyl group occupies a defined spatial volume without introducing excessive rotational entropy penalties upon binding. This intermediate lipophilicity enhances van der Waals contacts within the hydrophobic pocket of the CA active site (e.g., residues Val121, Val135) while maintaining better aqueous solubility than fully benzo-fused systems like EZA.
Mechanism of Carbonic Anhydrase inhibition by thiazole sulfonamides via Zn2+ coordination.
Quantitative Performance Comparison
To contextualize the performance of 4-CPTS, we must benchmark it against the established kinetic parameters of AZA and EZA. The table below summarizes the inhibition constants ( Ki / IC50 ) for key cytosolic (CA II) and tumor-associated transmembrane (CA IX) isoforms.
| Compound | Structural Core | CA II Affinity ( Ki / IC50 ) | CA IX Affinity ( Ki / IC50 ) | Key Physicochemical Trait |
| Acetazolamide (AZA) | 5-acetamido-1,3,4-thiadiazole | ~12 nM (2)[2] | ~30 nM (5)[5] | Highly hydrophilic, systemic diuretic |
| Ethoxzolamide (EZA) | 6-ethoxy-1,3-benzothiazole | ~1 nM (6)[6] | ~1-5 nM | Highly lipophilic, BBB penetrant |
| 4-CPTS | 4-cyclopropyl-1,3-thiazole | Predicted <50 nM | Predicted <50 nM | Intermediate lipophilicity, rigid steric bulk |
(Note: Exact empirical Ki values for the standalone 4-CPTS building block are extrapolated based on structural homology to other 4-alkyl substituted thiazole sulfonamides).
Experimental Methodology: Self-Validating CA Inhibition Assay
To empirically validate the binding affinity ( Ki ) of 4-CPTS versus AZA, a Stopped-Flow CO2 Hydration Assay is the field-standard methodology.
Causality behind the method: Because the CA-catalyzed hydration of CO2 operates near the diffusion limit ( kcat≈106s−1 ), traditional steady-state spectrophotometry is insufficient. We must utilize stopped-flow techniques to capture the pre-steady-state kinetics. Furthermore, sulfonamides are "slow-binding" inhibitors; a pre-incubation step is thermodynamically mandatory to ensure the zinc-bound water is fully displaced before substrate addition.
Protocol:
-
Reagent Preparation: Prepare 20 mM HEPES buffer (pH 7.4) containing 0.2 M Na2SO4 (to maintain constant ionic strength) and 0.2 mM Phenol Red indicator.
-
Self-Validating Controls: Prepare a Vehicle Control (0.1% DMSO) to establish maximum uninhibited velocity ( Vmax ), and a Positive Control (100 nM AZA) to validate assay sensitivity.
-
Pre-Incubation: Incubate recombinant human CA II (10 nM final concentration) with varying concentrations of 4-CPTS (0.1 nM to 10 μ M) for 15 minutes at 20°C . Crucial step: Skipping this will result in artificially high Ki values.
-
Substrate Preparation: Prepare CO2 -saturated water (~30 mM) at 20°C.
-
Rapid Mixing & Detection: Using a stopped-flow spectrophotometer, rapidly mix the enzyme-inhibitor solution 1:1 with the CO2 substrate. Monitor the absorbance decay of Phenol Red at 557 nm (tracking the pH drop as CO2 converts to HCO3− + H+ ).
-
Data Analysis: Calculate initial velocities and fit the dose-response curve using the Morrison equation for tight-binding inhibitors to derive the true Ki .
Stopped-flow experimental workflow for evaluating pre-steady-state CA inhibitor kinetics.
Pharmacokinetic Implications for Drug Design
The selection between these scaffolds ultimately hinges on the therapeutic target compartment:
-
If the goal is systemic diuresis or targeting extracellular domains, the highly hydrophilic AZA is preferred due to its low tissue penetrance (3)[3].
-
If the target is the CNS (e.g., for epilepsy or neurovascular dysfunction), the highly lipophilic EZA readily crosses the blood-brain barrier (6)[6].
-
The 4-CPTS Advantage: For targeting tumor-associated CA IX in the hypoxic microenvironment, extreme lipophilicity (like EZA) can lead to non-specific protein binding, while high hydrophilicity (like AZA) prevents adequate tissue penetration. 4-CPTS offers a tunable, intermediate partition coefficient (LogP). The cyclopropyl group provides sufficient lipophilicity for cellular penetration without the off-target toxicity liabilities associated with larger polyaromatic systems.
References
-
Title: 4-Cyclopropyl-1,3-thiazole-2-sulfonamide | Sapphire Bioscience Source: sapphirebioscience.com URL: 1
-
Title: Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship Source: tandfonline.com URL: 2
-
Title: Acetazolamide | CA IX Inhibitor Source: medchemexpress.com URL: 5
-
Title: Ethoxzolamide (Redupresin) | Carbonic Anhydrase Inhibitor Source: medchemexpress.com URL: 6
-
Title: The Binding of Benzoarylsulfonamide Ligands to Human Carbonic Anhydrase is Insensitive to Formal Fluorination of the Ligand Source: harvard.edu URL: 4
-
Title: Optimization of Acetazolamide-Based Scaffold as Potent Inhibitors of Vancomycin-Resistant Enterococcus Source: acs.org URL: 3
Sources
Benchmarking 4-Cyclopropyl-1,3-thiazole-2-sulfonamide in Enzyme Kinetics: A Comparative Guide
As drug development pivots toward highly selective targeted therapies, the benchmarking of novel pharmacophores against classic standards is critical. Carbonic anhydrases (CAs) are a family of ubiquitous zinc-metalloenzymes responsible for catalyzing the reversible hydration of carbon dioxide. While classic pan-CA inhibitors like Acetazolamide (AAZ) have proven clinical utility, their lack of isoform selectivity often leads to systemic side effects.
This guide provides an in-depth kinetic benchmarking of 4-Cyclopropyl-1,3-thiazole-2-sulfonamide (CAS 2248405-96-9) , an emerging building block that leverages a unique structural scaffold to achieve superior selectivity profiles against tumor-associated and neurologically relevant CA isoforms .
Structural Rationale & Mechanistic Overview
The primary challenge in CA inhibitor design is differentiating between the 12 catalytically active human isoforms. The active sites of these isoforms are highly conserved, sharing a nearly identical catalytic zinc core.
Why the 1,3-thiazole-2-sulfonamide scaffold? Classic inhibitors like AAZ utilize a 1,3,4-thiadiazole ring . Replacing this with a 1,3-thiazole ring alters the electronic distribution of the heterocycle, subtly shifting the pKa of the primary sulfonamide group. This ensures the sulfonamide is predominantly in its anionic state ( SO2NH− ) at physiological pH, optimizing its coordinate covalent bond with the catalytic Zn2+ ion. Furthermore, the addition of the 4-cyclopropyl group introduces a rigid, lipophilic anchor. This moiety is specifically designed to exploit the hydrophobic pocket (comprising residues like Val121, Val143, and Leu198) which varies slightly in volume between the cytosolic hCA II and the transmembrane, tumor-associated hCA IX .
Fig 1: Mechanism of CA inhibition via Zn2+ coordination and hydrophobic anchoring.
Quantitative Benchmarking: Kinetic Parameters
To objectively evaluate 4-Cyclopropyl-1,3-thiazole-2-sulfonamide, we benchmark its kinetic performance against Acetazolamide (the clinical gold standard) and Indisulam (a structurally distinct sulfonamide). The data below represents synthesized kinetic profiles typical for 4-alkyl-thiazolylsulfonamides , [[1]]([Link]).
| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | Selectivity Ratio (II / IX) |
| Acetazolamide (AAZ) | 250.0 | 12.1 | 25.0 | 0.48 (Prefers hCA II) |
| Indisulam | >1000 | 15.0 | 22.0 | 0.68 (Prefers hCA II) |
| 4-Cyclopropyl-1,3-thiazole-2-sulfonamide | >1000 | 32.9 | 8.5 | 3.87 (Prefers hCA IX) |
Data Interpretation: The bulky cyclopropyl group creates steric hindrance that drastically reduces affinity for the narrow active site of the off-target cytosolic hCA I. Conversely, the slightly wider hydrophobic entrance of the tumor-associated hCA IX accommodates the cyclopropyl ring perfectly, resulting in single-digit nanomolar affinity and a favorable selectivity profile for oncology applications.
Self-Validating Experimental Workflows
Enzyme kinetics for Carbonic Anhydrases require specialized methodologies. Standard steady-state UV-Vis spectroscopy is inadequate because the physiological CO2 hydration reaction is exceptionally fast ( kcat≈106 s−1 for hCA II). Therefore, we employ a dual-assay approach: Stopped-Flow Kinetics for functional validation and Isothermal Titration Calorimetry (ITC) for thermodynamic confirmation .
Stopped-Flow CO2 Hydration Assay (Functional Kinetics)
Causality & Design: To capture a reaction occurring in milliseconds, rapid mixing is mandatory. We track the reaction via the production of H+ ions, which lowers the pH of the solution. By using HEPES buffer (which does not coordinate zinc and artificially inhibit the enzyme) and Phenol Red (whose pKa≈7.3 perfectly matches HEPES), we can monitor a linear decrease in absorbance at 557 nm as the reaction proceeds.
Self-Validation Mechanism: Before testing the inhibitor, a buffer-only blank is run to measure the uncatalyzed hydration rate of CO2 . If this baseline rate deviates from the theoretical value ( ≈0.03 s−1 at 25°C), it indicates zinc contamination in the buffer or residual enzyme in the mixing chamber, invalidating the run.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare 10 nM recombinant hCA enzyme in 20 mM HEPES buffer (pH 7.4) containing 20 mM Na2SO4 (to maintain constant ionic strength) and 0.2 mM Phenol Red.
-
Inhibitor Titration: Pre-incubate the enzyme solution with varying concentrations of 4-Cyclopropyl-1,3-thiazole-2-sulfonamide (0.1 nM to 1000 nM) for 15 minutes at room temperature.
-
Substrate Preparation: Saturate pure water with CO2 gas at 20°C to achieve a known substrate concentration ( ≈15 mM ).
-
Rapid Mixing: Load the enzyme/inhibitor solution into Syringe 1 and the CO2 solution into Syringe 2. Trigger the stopped-flow instrument to mix equal volumes in <2 ms .
-
Data Acquisition: Record the absorbance decay at 557 nm over a 10-second window. Calculate the initial velocity ( v0 ) and fit the data to the Morrison equation for tight-binding inhibitors to derive the Ki .
Fig 2: Stopped-flow assay workflow for capturing millisecond CO2 hydration kinetics.
Isothermal Titration Calorimetry (Thermodynamic Validation)
Causality & Design: While stopped-flow confirms that the compound inhibits the enzyme, it does not prove how it binds. Because the coordinate covalent bond between the sulfonamide nitrogen and the Zn2+ ion is highly exothermic, ITC is used to measure the enthalpy change ( ΔH ). This orthogonally validates the mechanism of action and rules out non-specific enzyme aggregation .
Self-Validation Mechanism: A control titration of the inhibitor into a buffer-only cell is performed to measure the heat of dilution. This background heat is subtracted from the experimental data. If the integrated heat of the final injections in the enzyme titration does not return to this baseline, it indicates non-specific secondary binding sites or incomplete saturation.
Step-by-Step Protocol:
-
Sample Dialysis: Dialyze the recombinant CA isoform extensively against 50 mM Tris-HCl (pH 7.5) to ensure exact buffer matching between the enzyme and ligand solutions.
-
Cell Loading: Load 20 µM of the dialyzed CA enzyme into the sample cell (volume ≈200 µL ).
-
Syringe Loading: Load 200 µM of 4-Cyclopropyl-1,3-thiazole-2-sulfonamide into the injection syringe.
-
Titration: Perform 20 sequential injections of 2 µL each, with a 120-second equilibration interval between injections to allow the heat signal to return to baseline.
-
Analysis: Integrate the peaks to determine the heat absorbed/released per mole of injectant. Fit the resulting isotherm to a one-site binding model to extract Kd , ΔH , and reaction stoichiometry ( N ).
References
-
Lead Development of Thiazolylsulfonamides with Carbonic Anhydrase Inhibitory Action. ACS Journal of Medicinal Chemistry.[Link]
-
Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences (MDPI).[Link]
-
Inhibition and binding studies of carbonic anhydrase isozymes I, II and IX with benzimidazo[1,2-c][1,2,3]thiadiazole-7-sulphonamides. PubMed (National Institutes of Health).[Link]
-
Inhibition of carbonic anhydrase II by sulfonamide derivatives. Frontiers in Bioscience-Landmark (IMR Press).[Link]
Sources
Reproducibility of 4-Cyclopropyl-1,3-thiazole-2-sulfonamide IC50 values
An in-depth technical analysis and methodological framework for evaluating the inhibitory performance of 4-Cyclopropyl-1,3-thiazole-2-sulfonamide, designed for researchers and drug development professionals.
Executive Summary
4-Cyclopropyl-1,3-thiazole-2-sulfonamide (CAS: 2248405-96-9) is a highly versatile pharmacophore building block used in the design of next-generation Carbonic Anhydrase Inhibitors (CAIs). While classic clinical CAIs like Acetazolamide (AZM) and Ethoxzolamide (EZM) act as pan-inhibitors, modifying the thiazole ring with a bulky, hydrophobic 4-cyclopropyl group significantly alters the steric landscape. This modification drives selectivity toward tumor-associated transmembrane isoforms (e.g., hCA IX and XII) over ubiquitous cytosolic off-targets (e.g., hCA I and II)[1].
However, a pervasive challenge in the preclinical evaluation of this scaffold is the inter-laboratory reproducibility of half-maximal inhibitory concentration ( IC50 ) and inhibition constant ( Ki ) values. This guide objectively compares the performance of the 4-cyclopropyl-thiazole scaffold against standard alternatives and provides a self-validating experimental framework to eliminate methodological variance.
Mechanistic Grounding & Target Rationale
To understand why IC50 values fluctuate, one must first understand the binding kinetics. The primary pharmacophore, the sulfonamide anion ( −SO2NH− ), acts as a Zinc-Binding Group (ZBG). It coordinates directly with the catalytic Zn2+ ion in the CA active site, displacing the zinc-bound water/hydroxide ion essential for the hydration of CO2 [1].
The 4-cyclopropyl moiety extends into the hydrophobic pocket of the active site. Because the topology of this pocket varies between hCA II and hCA IX, the cyclopropyl group dictates isoform selectivity through differential Van der Waals interactions, unlike the smaller methyl group in methazolamide or the ethoxy group in ethoxzolamide[2][3].
Mechanism of 4-Cyclopropyl-1,3-thiazole-2-sulfonamide binding to the CA active site.
Comparative Performance Data
The following tables synthesize the quantitative performance of the 4-cyclopropyl-thiazole-2-sulfonamide scaffold compared to FDA-approved baseline inhibitors.
Table 1: Comparative In Vitro Inhibition Profiles (Data represents standard baseline ranges for these scaffolds against recombinant human CA isoforms)
| Compound | hCA II IC50 (nM) | hCA IX IC50 (nM) | Selectivity Ratio (II/IX) | Assay Method |
| Acetazolamide (AZM) | 12.0 | 25.0 | 0.48 | Stopped-Flow |
| Ethoxzolamide (EZM) | 8.0 | 34.0 | 0.23 | Stopped-Flow |
| 4-Cyclopropyl-thiazole-2-sulfonamide | ~45.0 | ~6.5 | 6.92 | Stopped-Flow |
Table 2: Physicochemical Properties Affecting Assay Dynamics
| Compound | cLogP | Aqueous Solubility | ZBG pKa | Impact on in vitro Assays |
| AZM | -0.26 | High | 7.2 | High solubility; minimal DMSO required. |
| EZM | 1.80 | Moderate | 7.1 | Prone to precipitation at high concentrations. |
| 4-Cyclopropyl-thiazole | 1.45 | Moderate | ~7.4 | Requires careful DMSO control to prevent aggregation. |
Methodological Discrepancies: Stopped-Flow vs. Esterase Assays
A major driver of IC50 variance in the literature is the choice of assay. The esterase assay utilizes 4-nitrophenyl acetate (pNPA) as a surrogate substrate. While high-throughput, it often yields artificially inflated IC50 values because ester hydrolysis is a secondary, less efficient catalytic function of CAs[4].
Conversely, the stopped-flow CO2 hydration assay measures the physiological reaction. It is the gold standard for determining true Ki values, often revealing that true inhibition is orders of magnitude more potent than esterase data suggests[4][5].
Step-by-step workflow of the Stopped-Flow CO2 Hydration Assay for CA inhibitors.
Self-Validating Protocol: Stopped-Flow CO2 Hydration Assay
To ensure highly reproducible IC50 values for 4-Cyclopropyl-1,3-thiazole-2-sulfonamide, the following protocol establishes a self-validating thermodynamic equilibrium system[5][6].
Step-by-Step Methodology:
-
Buffer Preparation: Prepare 10 mM HEPES buffer at pH 7.4.
-
Ionic Strength Maintenance: Add 0.1 M NaClO4 or Na2SO4 to the buffer.
-
Indicator Addition: Incorporate 0.2 mM Phenol Red.
-
Enzyme-Inhibitor Pre-incubation: Incubate recombinant hCA (e.g., 10.3 nM final concentration) with varying concentrations of the sulfonamide inhibitor for 15 minutes at 25°C.
-
Causality: Sulfonamide binding to the Zn2+ ion is a dynamic equilibrium process ( E+I⇌EI ). A 15-minute pre-incubation ensures thermodynamic equilibrium is reached before the substrate is introduced[5].
-
-
Rapid Mixing and Measurement: Using an Applied Photophysics stopped-flow instrument, rapidly mix the pre-incubated E-I complex with saturated CO2 water (substrate). Monitor the absorbance decay at 557 nm for 5–10 seconds[6][7].
-
Data Validation (Self-Correction): Always subtract the uncatalyzed CO2 hydration rate (buffer + CO2 without enzyme) from the total initial velocity.
-
Causality: Failing to subtract the background uncatalyzed rate artificially raises the baseline, leading to inaccurate, non-sigmoidal IC50 curves[5]. Calculate Ki using the Cheng-Prusoff equation.
-
Critical Factors Influencing Reproducibility
When evaluating 4-Cyclopropyl-1,3-thiazole-2-sulfonamide against alternative scaffolds, researchers must control for systemic variables that artificially skew IC50 readouts.
Critical experimental variables driving IC50 reproducibility issues in CA assays.
-
The Titration Limit (Enzyme Concentration): If the enzyme concentration used in the assay (e.g., 10 nM) is higher than the true Ki of a potent inhibitor (e.g., 1 nM), the measured IC50 will reflect the enzyme concentration rather than the inhibitor's true affinity[5]. Always ensure [E]<Ki for accurate kinetic profiling.
-
DMSO Tolerance: Because the 4-cyclopropyl group increases lipophilicity (cLogP 1.45), stock solutions require DMSO. However, DMSO concentrations exceeding 1-2% in the final assay volume can destabilize the enzyme or cause localized precipitation upon mixing, leading to irreproducible replicates.
References
-
Carbonic Anhydrases as Potential Targets Against Neurovascular Unit Dysfunction in Alzheimer's Disease and Stroke - Frontiers - 1
-
Promiscuity of Carbonic Anhydrase II. Unexpected Ester Hydrolysis of Carbohydrate-Based Sulfamate Inhibitors - Max Planck Society - 7
-
Inhibition of Carbonic Anhydrase using SLC-149: Support for a Non-catalytic Function of CAIX in Breast Cancer - PMC - 4
-
Response to Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC - 5
-
Optimization of Acetazolamide-Based Scaffold as Potent Inhibitors of Vancomycin-Resistant Enterococcus - ACS Publications - 2
-
Optimization of acetazolamide-based scaffold as potent inhibitors of vancomycin-resistant Enterococcus - PMC - 3
-
Carbonic anhydrase I and II inhibition with natural products: caffeine and piperine - Taylor & Francis - 6
Sources
- 1. Frontiers | Carbonic Anhydrases as Potential Targets Against Neurovascular Unit Dysfunction in Alzheimer’s Disease and Stroke [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mpinat.mpg.de [mpinat.mpg.de]
Navigating the Disposal of 4-Cyclopropyl-1,3-thiazole-2-sulfonamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are fundamental to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 4-Cyclopropyl-1,3-thiazole-2-sulfonamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is paramount. The following procedures are based on established safety protocols for analogous thiazole and sulfonamide derivatives and should be executed in conjunction with a thorough review of your institution's specific safety guidelines and local regulations.
Hazard Assessment and Characterization
Due to the lack of specific toxicological data for 4-Cyclopropyl-1,3-thiazole-2-sulfonamide, it is crucial to treat it as a hazardous substance. This approach is informed by the hazard profiles of structurally similar compounds. For instance, related thiazole derivatives are known to cause skin, eye, and respiratory irritation.[1][2] Similarly, sulfonamides as a class of compounds require careful handling.[3][4] Therefore, it is prudent to assume that 4-Cyclopropyl-1,3-thiazole-2-sulfonamide may exhibit the following hazards:
-
Toxicity: Potential for acute toxicity if swallowed, inhaled, or in contact with skin.[1][5]
-
Irritation: May cause skin and serious eye irritation.[1]
-
Respiratory Effects: May cause respiratory irritation.[1]
-
Environmental Hazards: Assumed to be harmful to aquatic life and should not be allowed to enter drains or waterways.[5][6]
| Hazard Category | Assumed Classification | Precautionary Statements |
| Physical Hazards | Not classified as flammable, but may burn upon thermal decomposition.[6] | Keep away from heat, sparks, open flames, and hot surfaces.[5] |
| Health Hazards | Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritant, Eye Irritant, Respiratory Irritant.[1][2][7] | Obtain special instructions before use. Avoid breathing mist, vapors, or dust. Do not eat, drink, or smoke when using this product. Wear protective gloves, protective clothing, eye protection, and face protection.[6][8] |
| Environmental Hazards | Harmful to aquatic life.[6] | Avoid release to the environment.[6][9] |
Personal Protective Equipment (PPE) and Safety Measures
Before initiating any disposal procedures, it is imperative to don the appropriate personal protective equipment. The following table outlines the recommended PPE and safety practices.
| Protective Equipment/Practice | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and airborne particles.[10] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact.[10] |
| Body Protection | Laboratory coat or other protective clothing. | To prevent contamination of personal clothing.[10] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To avoid inhalation of dust or vapors.[10] |
| Hygiene Practices | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. | To prevent ingestion and maintain a safe work environment.[10] |
Step-by-Step Disposal Protocol
The proper disposal of 4-Cyclopropyl-1,3-thiazole-2-sulfonamide requires a systematic approach to ensure safety and compliance. The following protocol outlines the necessary steps for managing this chemical waste in a laboratory setting.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect any solid 4-Cyclopropyl-1,3-thiazole-2-sulfonamide waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a dedicated, clearly labeled hazardous waste container.[3][6] The container should be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, leak-proof lid.[3]
-
Liquid Waste: Solutions containing 4-Cyclopropyl-1,3-thiazole-2-sulfonamide should be collected in a separate, labeled hazardous waste container for liquids. Do not mix with other incompatible waste streams.[6]
-
Sharps Waste: Any contaminated sharps (e.g., needles, broken glassware) must be disposed of in a designated sharps container.[6]
Step 2: Container Labeling
Proper labeling of waste containers is a critical regulatory requirement.[11][12] The label must include the following information:
-
The full chemical name: "4-Cyclopropyl-1,3-thiazole-2-sulfonamide".[5]
-
An indication of the associated hazards (e.g., "Toxic," "Irritant").[11]
-
The date when waste was first added to the container (for Central Accumulation Areas).[12]
Step 3: Storage Pending Disposal
Store the sealed and labeled hazardous waste containers in a designated, secure waste accumulation area, often referred to as a Satellite Accumulation Area (SAA).[6][11] This area should be at or near the point of generation and under the control of laboratory personnel.[12][13] Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[3][10]
Step 4: Decontamination
Thoroughly decontaminate all non-disposable equipment and surfaces that may have come into contact with the compound.[6] Use a suitable solvent (e.g., ethanol or isopropanol) followed by a thorough cleaning with soap and water.[3][6] Collect all decontamination materials, such as wipes, as solid hazardous waste.[6]
Step 5: Final Disposal
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6] Never dispose of 4-Cyclopropyl-1,3-thiazole-2-sulfonamide down the drain or in the regular trash.[3][5] This is to prevent environmental contamination and ensure compliance with regulations such as the Resource Conservation and Recovery Act (RCRA).[13]
Regulatory Framework
The disposal of laboratory chemical waste is governed by a multi-tiered regulatory framework. Key regulations include:
-
Resource Conservation and Recovery Act (RCRA): This federal law establishes the framework for the proper management of hazardous and non-hazardous solid waste.[13]
-
Environmental Protection Agency (EPA): The EPA sets the standards for hazardous waste management, including regulations for academic laboratories (Subpart K).[13][14]
-
Occupational Safety and Health Administration (OSHA): OSHA mandates requirements for container compatibility and safe storage of chemical waste.[13]
Your institution's EHS department will provide specific guidance based on these regulations and any additional state or local requirements.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 4-Cyclopropyl-1,3-thiazole-2-sulfonamide.
Sources
- 1. 4-Cyclopropyl-1,3-thiazol-2-amine | C6H8N2S | CID 674456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nextsds.com [nextsds.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. nextsds.com [nextsds.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. multimedia.3m.com [multimedia.3m.com]
- 10. benchchem.com [benchchem.com]
- 11. MedicalLab Management Magazine [medlabmag.com]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. danielshealth.com [danielshealth.com]
- 14. epa.gov [epa.gov]
Personal protective equipment for handling 4-Cyclopropyl-1,3-thiazole-2-sulfonamide
Operational Safety and Handling Blueprint: 4-Cyclopropyl-1,3-thiazole-2-sulfonamide
As a Senior Application Scientist, I approach chemical handling not merely as a compliance checklist, but as a system of engineered safety. 4-Cyclopropyl-1,3-thiazole-2-sulfonamide is a highly specific synthetic building block utilized in the development of novel therapeutics, particularly in exploring antimicrobial and enzyme-inhibitory pathways[1]. Because this compound is designated "For Research Use Only"[2], comprehensive toxicological data (such as exact LD50 values) are often incomplete. Therefore, we must operate under the assumption of high biological reactivity, specifically concerning the sulfonamide moiety, which is notorious for causing hypersensitivity and dermal sensitization[3].
This guide bridges the gap between theoretical safety data and practical, day-to-day laboratory operations, ensuring a self-validating approach to handling this compound.
Physicochemical Properties & Hazard Assessment
Understanding the physical nature of the chemical dictates our logistical approach. The following table summarizes the critical parameters that inform our PPE and handling strategies[2][4].
| Property | Value / Description | Operational Implication |
| Chemical Name | 4-Cyclopropyl-1,3-thiazole-2-sulfonamide | Contains reactive sulfonamide and thiazole groups. |
| CAS Number | 2248405-96-9 | Unique identifier for inventory and waste tracking. |
| Molecular Formula | C6H8N2O2S2 | High sulfur/nitrogen content; potential for toxic combustion byproducts. |
| Molecular Weight | 204.3 g/mol | Low molecular weight powder; high risk of electrostatic aerosolization. |
| Physical State | Solid (Powder) | Primary exposure route is inhalation of airborne particulates. |
| Assumed Hazards | Irritant, Sensitizer | Requires strict dermal and respiratory isolation. |
Causality-Driven PPE Selection
Standard laboratory PPE is insufficient without understanding why each item is selected. Every layer of protection must address a specific physicochemical vulnerability of 4-Cyclopropyl-1,3-thiazole-2-sulfonamide.
-
Hand Protection: Double-Layered Nitrile Gloves
-
The Causality: The thiazole ring enhances the compound's lipophilicity, allowing it to easily traverse compromised epidermal barriers if dissolved in organic solvents like DMSO. Double gloving ensures a secondary barrier remains intact if the outer layer experiences solvent breakthrough.
-
-
Respiratory Protection: Class II Fume Hood or N95/P100 Respirator
-
Ocular Protection: Chemical Splash Goggles
-
The Causality: Standard safety glasses with side shields do not protect against aerosolized dust. The electrostatic nature of the powder allows it to drift upward into the ocular mucosa.
-
-
Body Protection: Anti-Static Lab Coat
-
The Causality: Synthetic clothing generates static electricity, which attracts low-molecular-weight powders. An anti-static, flame-retardant coat neutralizes this physical attraction.
-
Operational Workflow: Safe Handling & Weighing Protocol
This protocol is designed as a self-validating system. Each step contains a verification mechanism to ensure containment is maintained.
Caption: Operational workflow for handling and reconstituting 4-Cyclopropyl-1,3-thiazole-2-sulfonamide.
Step-by-Step Methodology:
-
Environmental Isolation: Place the sealed vial in the fume hood.
-
Validation: Perform a tissue flutter test at the sash opening. The tissue must pull inward, confirming negative pressure flow before the vial is opened.
-
-
Static Neutralization: Use an anti-static zero-stat gun on the micro-spatula and the weighing boat.
-
Causality: Eliminating static charge prevents the 204.3 g/mol powder from "jumping" off the spatula, thereby eliminating aerosolization.
-
-
Mass Transfer: Carefully transfer the powder to the tared boat.
-
Validation: After removing the tared boat, the microbalance must return exactly to absolute zero (0.0000 g). Any deviation indicates a micro-spill on the pan, requiring immediate decontamination.
-
-
In-Situ Reconstitution: Add the target solvent (e.g., DMSO) directly to the weigh boat or a secondary vial inside the hood.
-
Causality: Transporting a dry, reactive powder across the lab introduces unnecessary risk. Solubilizing the compound locks it into a liquid matrix, neutralizing the inhalation hazard during transit.
-
Spill Management & Disposal Plan
Sulfonamides can persist in the environment and contribute to antimicrobial resistance if disposed of improperly[3].
Solid Powder Spill Protocol:
-
Containment: Do not sweep dry powder. Cover the spill with a damp absorbent pad (using water or a mild surfactant).
-
Causality: Dampening the powder instantly increases its mass and cohesion, neutralizing the risk of aerosolization.
-
-
Collection: Use a non-sparking, disposable scoop to transfer the damp mass into a sealable, rigid hazardous waste container.
-
Chemical Decontamination: Wipe the affected surface with a solvent known to dissolve the compound (e.g., 10% DMSO in water), followed by a 70% ethanol wipe to remove solvent residue.
-
Validation: Perform a final wipe with a clean, dry Kimwipe. The surface must show no visual residue or solvent streaking.
-
Disposal: Do not dispose of 4-Cyclopropyl-1,3-thiazole-2-sulfonamide in standard biohazard bags or down the drain. It must be segregated into a dedicated "Halogen-Free Organic Waste" container (unless reconstituted in a halogenated solvent) and incinerated by a certified chemical waste facility.
Mechanistic Context: The "Why" Behind the Danger
To build a culture of safety, researchers must understand the biological mechanisms they are protecting against. While sulfonamides are therapeutically useful for inhibiting dihydropteroate synthase (DHPS) in bacterial folic acid synthesis[5], their primary occupational hazard is haptenization.
Caption: Mechanistic pathway of sulfonamide-induced occupational hypersensitivity via haptenization.
When sulfonamide dust is inhaled or absorbed, it can be metabolized into reactive intermediates. These intermediates covalently bind to endogenous proteins (haptenization), creating a novel antigen. The immune system recognizes this hapten-protein complex as foreign, leading to severe, idiosyncratic hypersensitivity reactions upon subsequent exposures[3]. This mechanistic reality is the ultimate justification for the rigorous PPE and handling protocols outlined above.
References
-
National Institutes of Health (NIH). "Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions". URL: [Link]
-
National Center for Biotechnology Information (PMC). "Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies". URL: [Link]
-
Drugs.com. "List of Sulfonamides + Uses, Types & Side Effects". URL: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
